Biliverdin dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C33H36Cl2N4O6 |
|---|---|
Peso molecular |
655.6 g/mol |
Nombre IUPAC |
3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C33H34N4O6.2ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);2*1H/b24-13-,27-14-,28-15-;; |
Clave InChI |
GNLHFBAZSKVVCQ-MSYBGVCKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Biliverdin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biliverdin (B22007), a tetrapyrrolic bile pigment, has long been considered a mere metabolic intermediate in the degradation of heme. However, a growing body of evidence reveals its significant and multifaceted role in cellular signaling and cytoprotection. This technical guide delineates the intricate mechanisms of action of biliverdin dihydrochloride, focusing on its enzymatic conversion, antioxidant properties, and modulation of key inflammatory and cell proliferation pathways. Quantitative data from various studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, complex signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of biliverdin's biological functions.
Core Mechanism: The Heme Catabolic Pathway and the Biliverdin-Bilirubin Axis
The primary mechanism of biliverdin's action is intrinsically linked to its position within the heme catabolic pathway. Heme, released from the breakdown of hemoglobin and other hemoproteins, is catabolized by the enzyme heme oxygenase (HO-1) into equimolar amounts of biliverdin, iron, and carbon monoxide.[1] Biliverdin, a water-soluble and relatively non-toxic molecule, is then rapidly reduced to the lipophilic and potent antioxidant, bilirubin (B190676), by the cytosolic enzyme biliverdin reductase (BVR).[1][2]
This conversion is not a simple metabolic step but rather the cornerstone of a potent antioxidant cycle. Bilirubin effectively scavenges reactive oxygen species (ROS), and in the process, is oxidized back to biliverdin. BVR then utilizes NADPH as a reducing agent to regenerate bilirubin, thus amplifying the antioxidant capacity of this system.[2]
Enzymatic Conversion by Biliverdin Reductase (BVR)
Biliverdin reductase is a highly conserved enzyme with two major isoforms, BVR-A and BVR-B, each with distinct substrate specificities. BVR-A primarily reduces biliverdin-IXα, the predominant isomer in mammals, while BVR-B has a broader substrate range that includes other biliverdin isomers and flavins.[3][4] The reductase activity is uniquely dependent on both pH and the nicotinamide (B372718) cofactor, utilizing NADH at a pH optimum of around 6.7 and NADPH at a pH optimum of approximately 8.7.[5]
Table 1: Kinetic Parameters of Biliverdin Reductase
| Enzyme/Substrate | Km (µM) | Vmax (µM·s-1) | Conditions | Reference |
| Human BLVRB with FAD | 242 ± 70 | 3.3 ± 0.5 | Saturating NADPH | [6] |
| Human BLVRB (H153A) with FAD | 129 ± 40 | 2.9 ± 0.2 | Saturating NADPH | [6] |
| Human BLVRB (S111A) with FAD | 856 ± 300 | 2.5 ± 0.10 | Saturating NADPH | [6] |
| Human BLVRB (T164S) with FAD | 171 ± 45 | 2.1 ± 0.01 | Saturating NADPH | [6] |
| Rat BVR with Biliverdin | pH-independent | - | Compared Ki for bilirubin at different pH values | [7] |
References
- 1. Biochemistry, Biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biliverdin reductase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Detection of biliverdin reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Identifying structural and dynamic changes during the Biliverdin Reductase B catalytic cycle [frontiersin.org]
- 7. Kinetic properties and regulation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Biliverdin Dihydrochloride: An In-Depth Technical Guide to its In Vitro Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biliverdin (B22007) dihydrochloride (B599025), a key intermediate in the catabolism of heme, has emerged as a molecule of significant interest due to its potent antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of biliverdin dihydrochloride, detailing its mechanisms of action, summarizing available quantitative data, and providing established experimental protocols. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its cytoprotective effects. While biliverdin's antioxidant capacity is well-documented qualitatively, this guide also highlights the need for further quantitative characterization using standardized assays.
Introduction
Biliverdin, a linear tetrapyrrole, is transiently formed from the enzymatic degradation of heme by heme oxygenase (HO). It is subsequently reduced to bilirubin (B190676) by biliverdin reductase (BVR)[1]. Historically considered a mere metabolic intermediate, biliverdin is now recognized for its intrinsic biological activities, including anti-inflammatory, anti-mutagenic, and notably, antioxidant effects[2]. This guide focuses on the in vitro antioxidant properties of its stable dihydrochloride salt, providing a technical resource for researchers exploring its therapeutic potential.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: Biliverdin can directly scavenge a variety of reactive oxygen species (ROS), including peroxyl radicals, hydroxyl radicals, and superoxide (B77818) anions[1][2][3]. This activity is attributed to its conjugated double bond system and the ability to donate hydrogen atoms.
-
The Biliverdin-Bilirubin Redox Cycle: While biliverdin itself is an antioxidant, its reduction to bilirubin, a more potent antioxidant, is a critical aspect of its cytoprotective role. This conversion is catalyzed by biliverdin reductase (BVR). The subsequent oxidation of bilirubin back to biliverdin by ROS, followed by its enzymatic reduction back to bilirubin, creates a potent antioxidant redox cycle that amplifies the scavenging of ROS[1][4][5].
-
Modulation of Endogenous Antioxidant Pathways: Biliverdin has been shown to influence key signaling pathways involved in the cellular antioxidant response, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.
Quantitative Antioxidant Data
Quantitative data on the antioxidant capacity of this compound from standardized assays such as DPPH, ABTS, and FRAP are not extensively reported in the literature. Much of the research has focused on the more potent antioxidant activity of its metabolite, bilirubin. However, some quantitative data is available from cellular and other specific assays.
Table 1: In Vitro Antioxidant Capacity of Biliverdin
| Assay Type | Compound | Parameter | Value | Cell Line/System | Reference |
| Cellular Antioxidant Assay (CAA) | Biliverdin | EC50 | 11.4 ± 0.2 nM | Ea.hy926 (Human Endothelial Cells) | [6] |
| Peroxyl Radical Scavenging | Biliverdin Dimethyl Ester | k inh | 10.2 x 10⁴ M⁻¹s⁻¹ | Styrene Autoxidation | [7] |
Signaling Pathways
The antioxidant effects of biliverdin are intricately linked to the heme oxygenase (HO-1) and Nrf2 signaling pathways.
Heme Oxygenase-1 (HO-1) Pathway
HO-1 is an inducible enzyme that catalyzes the degradation of heme into biliverdin, free iron (Fe²⁺), and carbon monoxide (CO). This pathway is a crucial cellular defense mechanism against oxidative stress.
Heme catabolism by Heme Oxygenase-1.
Nrf2/Keap1 Signaling Pathway
Under conditions of oxidative stress, the transcription factor Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including HO-1, leading to their upregulation. Biliverdin is a product of the HO-1 enzyme, which is itself regulated by the Nrf2 pathway.
Nrf2/Keap1 antioxidant response pathway.
Experimental Protocols
The following are detailed methodologies for common in vitro antioxidant assays that can be used to quantify the activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)
-
This compound stock solution (in a suitable solvent like DMSO or a slightly basic buffer)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Solvent (e.g., Methanol or Ethanol)
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution.
-
In a 96-well plate or cuvettes, add a specific volume of each this compound dilution.
-
Add an equal volume of the DPPH working solution to each well/cuvette to initiate the reaction.
-
Prepare a blank (solvent + DPPH) and a positive control series.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.
DPPH radical scavenging assay workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color.
-
Reagents:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
This compound stock solution
-
Positive control (e.g., Trolox)
-
Phosphate buffered saline (PBS) or ethanol (B145695)
-
-
Procedure:
-
Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the this compound stock solution.
-
In a 96-well plate, add a small volume of each this compound dilution.
-
Add a larger volume of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of absorbance to that of a standard curve prepared with Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents:
-
FRAP reagent: prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM in water) in a 10:1:1 ratio.
-
This compound stock solution
-
Positive control (e.g., Ferrous sulfate (B86663) or Trolox)
-
-
Procedure:
-
Warm the FRAP reagent to 37°C.
-
Prepare a series of dilutions of the this compound stock solution.
-
In a 96-well plate, add a small volume of each this compound dilution.
-
Add a larger volume of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of ferrous sulfate or Trolox.
Conclusion
This compound demonstrates significant in vitro antioxidant properties through direct radical scavenging and by participating in the potent biliverdin-bilirubin redox cycle. Its activity is further amplified by its ability to modulate endogenous antioxidant pathways, particularly the Nrf2/HO-1 system. While qualitative evidence for its antioxidant efficacy is strong, there is a clear need for more comprehensive quantitative studies using standardized assays like DPPH, ABTS, and FRAP to fully characterize its antioxidant potential for therapeutic applications. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers aiming to further investigate the promising cytoprotective effects of this intriguing bile pigment.
References
- 1. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prooxidant and antioxidant activities of bilirubin and its metabolic precursor biliverdin: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bilirubin Links Heme Metabolism to Neuroprotection by Scavenging Superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The biliverdin-bilirubin antioxidant cycle of cellular protection: Missing a wheel? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bilirubin is an Endogenous Antioxidant in Human Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Biliverdin vs. Biliverdin Dihydrochloride: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biliverdin (B22007), a key intermediate in heme catabolism, has emerged as a molecule of significant therapeutic interest due to its potent antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides an in-depth analysis of the biological activity of biliverdin, with a particular focus on the commonly used biliverdin dihydrochloride (B599025) salt. We will explore its mechanism of action, delve into key signaling pathways, and provide detailed experimental protocols for assessing its efficacy. Quantitative data is summarized for comparative analysis, and logical and experimental workflows are visualized to facilitate a deeper understanding of this promising therapeutic agent.
Introduction: Biliverdin and Biliverdin Dihydrochloride
Biliverdin is a green tetrapyrrolic bile pigment and a product of heme degradation by the enzyme heme oxygenase.[1] For a long time, it was considered merely a metabolic intermediate in the production of bilirubin (B190676).[2] However, a growing body of evidence has revealed that biliverdin possesses its own distinct and significant biological activities.[3][4]
In research and drug development, biliverdin is often utilized in its dihydrochloride salt form. This compound is favored for experimental use due to its improved solubility in aqueous solutions, which is crucial for creating stable and reliable experimental conditions.[5][6] Once dissolved in a buffered physiological solution, the dihydrochloride salt dissociates, and the biological effects are exerted by the biliverdin molecule itself. Therefore, for the purpose of understanding its biological activity, the terms biliverdin and this compound can be considered interchangeable in the context of a buffered physiological environment.
Comparative Biological Activity: A Quantitative Overview
While bilirubin has long been recognized as a potent antioxidant, biliverdin also exhibits significant protective effects.[7][8] Below is a summary of the quantitative data available for the biological activities of biliverdin and the kinetic parameters of its related enzyme, biliverdin reductase.
Table 1: Antioxidant and Anti-inflammatory Activity of Biliverdin
| Assay Type | Parameter | Value | Species/Cell Type | Notes |
| Antioxidant Activity | ||||
| Hydroxyl Radical Scavenging | IC50 | Data not consistently reported; bilirubin is more potent[7] | In vitro | Biliverdin's scavenging activity is established, though quantitative comparisons vary. |
| Singlet Oxygen Quenching | Rate Constant (kQ) | ~1.4 x 10⁸ M⁻¹s⁻¹ (for biliverdin dimethyl ester)[9] | In vitro | Demonstrates direct quenching of a highly reactive oxygen species. |
| Anti-inflammatory Activity | ||||
| Complement Inhibition | IC50 | Low micromolar range[10] | Human Serum | Inhibits the classical complement pathway. |
| LPS-induced TNF-α Inhibition | IC50 | Data not consistently reported; shows inhibitory effects[11] | Macrophages | Modulates pro-inflammatory cytokine release. |
| LPS-induced IL-6 Inhibition | EC50 | Data not consistently reported; shows inhibitory effects[11] | Macrophages | Contributes to the dampening of the inflammatory response. |
| IL-10 Induction | EC50 | Data not consistently reported; promotes IL-10 production[5][12] | Macrophages | Enhances the production of a key anti-inflammatory cytokine. |
| Cytoprotective Activity | ||||
| H₂O₂-induced Cell Death | Protection | Protects cells from >100 µM H₂O₂[1][13] | HeLa Cells, Neurons | Demonstrates protection against oxidative stress-induced cell death. |
Table 2: Kinetic Parameters of Biliverdin Reductase (BVR)
| Substrate/Inhibitor | Parameter | Value | pH | Species | Notes |
| Biliverdin IXα | Km | ~1-5 µM | 7.0 - 8.7 | Rat/Human | The primary substrate for BVR-A.[14] |
| NADPH | Km | ~1-10 µM | 8.7 | Rat | Preferred co-factor at alkaline pH.[14] |
| NADH | Km | ~50-100 µM | 7.0 | Rat | Preferred co-factor at neutral pH.[14] |
| FMN (for BVR-B) | Km | 52 µM | 7.5 | Human | BVR-B also functions as a flavin reductase.[15] |
| FAD (for BVR-B) | Km | 125 µM | 7.5 | Human | [15] |
| Bilirubin | Ki | Tighter binding at pH 7.0 than 8.7 | 7.0 & 8.7 | Rat | Product inhibition provides insight into the kinetic mechanism.[14] |
| Iron Hematoporphyrin | Ki | Tighter binding at pH 8.7 than 7.0 | 7.0 & 8.7 | Rat | Competitive inhibitor with respect to the coenzyme.[14] |
Key Signaling Pathways
Biliverdin exerts its biological effects through the modulation of several key signaling pathways. One of the most well-characterized is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a central role in cell survival, proliferation, and inflammation.
Biliverdin-Mediated Activation of the PI3K/Akt Signaling Pathway
The anti-inflammatory effects of biliverdin are, in part, mediated by its interaction with biliverdin reductase (BVR) on the cell surface of macrophages.[12] This interaction initiates a signaling cascade that leads to the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of biliverdin.
Biliverdin Reductase (BVR) Activity Assay (Absorbance-based)
This protocol measures the activity of BVR by monitoring the decrease in biliverdin concentration or the increase in bilirubin concentration over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NADPH stock solution (e.g., 10 mM in assay buffer)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4
-
Cell or tissue lysate containing BVR
-
96-well microplate
-
Spectrophotometer capable of reading at ~650 nm (for biliverdin) and ~450 nm (for bilirubin)
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing:
-
Assay Buffer
-
Cell or tissue lysate (e.g., 10-50 µg of total protein)
-
Biliverdin (final concentration of 10-20 µM)
-
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reaction mixture.
-
Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.
-
Immediately begin monitoring the change in absorbance at ~650 nm (decrease) or ~450 nm (increase) every minute for 10-30 minutes.
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time curve. BVR activity can be expressed as the change in absorbance per minute per milligram of protein.
Antioxidant Capacity Assessment: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.
Materials:
-
This compound solution (various concentrations)
-
Fluorescein (B123965) sodium salt stock solution (e.g., 10 µM in 75 mM phosphate (B84403) buffer, pH 7.4)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (e.g., 240 mM in 75 mM phosphate buffer, pH 7.4)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of either blank (phosphate buffer), Trolox standards, or biliverdin samples to the appropriate wells.
-
Incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
Initiate the reaction by injecting 25 µL of the AAPH solution into each well.
-
Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the biliverdin samples by comparing their net AUC to the Trolox standard curve. Results are typically expressed as Trolox equivalents (TE).
Anti-inflammatory Activity: Measurement of Cytokine Expression in Macrophages
This protocol assesses the ability of biliverdin to modulate the production of pro- and anti-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound solution
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α, IL-6, and IL-10
-
24-well cell culture plates
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of biliverdin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include a vehicle control (no biliverdin) and an unstimulated control.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the effect of biliverdin on cytokine production.
Conclusion
Biliverdin and its dihydrochloride salt are valuable tools for investigating the therapeutic potential of the heme oxygenase pathway. Its multifaceted biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects, are mediated through direct molecular interactions and the modulation of key cellular signaling pathways like the PI3K/Akt cascade. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess these activities and further elucidate the mechanisms of action of this promising compound. As research continues, biliverdin may emerge as a novel therapeutic agent for a range of diseases characterized by oxidative stress and inflammation.
References
- 1. Biliverdin reductase: a major physiologic cytoprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibitory effect of bilirubin on complement-mediated hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 7. Prooxidant and antioxidant activities of bilirubin and its metabolic precursor biliverdin: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evidence for singlet oxygen quenching by biliverdin IX-alpha dimethyl ester and its relevance to bilirubin photo-oxidation. | Semantic Scholar [semanticscholar.org]
- 10. Regulation of Complement Activation by Heme Oxygenase-1 (HO-1) in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (Open Access) Biliverdin reductase: a major physiologic cytoprotectant. (2002) | David E. Barañano | 1115 Citations [scispace.com]
- 14. Kinetic properties and regulation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Anti-inflammatory Properties of Biliverdin Dihydrochloride in Cellular Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biliverdin (B22007) dihydrochloride (B599025), a key intermediate in the heme catabolism pathway, has emerged as a molecule with potent anti-inflammatory properties. Traditionally viewed as a mere metabolic byproduct, recent in vitro studies have elucidated its significant role in modulating cellular inflammatory responses. This technical guide provides an in-depth overview of the anti-inflammatory effects of biliverdin dihydrochloride in cell culture, focusing on its mechanisms of action, experimental validation, and relevant protocols for research and development.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. These include the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10) via the PI3K/Akt pathway, and the downregulation of pro-inflammatory responses through the inhibition of the NF-κB and Toll-like receptor 4 (TLR4) signaling pathways.
PI3K/Akt Signaling and IL-10 Production
Biliverdin has been shown to induce the production of the potent anti-inflammatory cytokine IL-10 in macrophages.[1] This effect is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. Overexpression of Biliverdin Reductase A (BVRA), the enzyme that converts biliverdin to bilirubin, in macrophages leads to a significant increase in IL-10 expression.[1]
Inhibition of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a master regulator of pro-inflammatory gene expression. Biliverdin has been demonstrated to inhibit the activation of NF-κB in a concentration- and time-dependent manner in cell lines such as HEK293A.[2][3] This inhibition prevents the transcription of various pro-inflammatory cytokines and mediators. The mechanism involves reduced DNA binding of the NF-κB complex.[2]
Downregulation of TLR4 Expression
Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and triggers a pro-inflammatory cascade. Biliverdin has been shown to suppress the expression of TLR4 in macrophages.[4] This effect is dependent on nitric oxide (NO) and involves the nuclear translocation of biliverdin reductase (BVR), which then binds to the TLR4 promoter to inhibit its transcription.[4][5]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of this compound are dose-dependent. The following tables summarize the quantitative data from various in vitro studies.
Table 1: Effect of Biliverdin on Cytokine Expression
| Cell Type | Inflammatory Stimulus | Biliverdin Concentration (µM) | Cytokine | Effect | Reference |
| Whole Human Blood | LPS (3 µg/mL) | 50 | IL-1β | ~50% decrease in expression | [6] |
| Whole Human Blood | LPS (3 µg/mL) | 50 | IL-1Ra | ~50% decrease in expression | [6] |
| Whole Human Blood | LPS (3 µg/mL) | 50 | IL-6 | Slight non-significant decrease | [6] |
| Whole Human Blood | LPS (3 µg/mL) | 50 | TNF-α | No significant effect | [6] |
| RAW 264.7 Macrophages | - | - | IL-10 | Increased expression with BVRA overexpression | [1] |
Table 2: Effect of Biliverdin on NF-κB and TLR4
| Cell Type | Assay | Biliverdin Concentration (µM) | Effect | Reference |
| HEK293A | NF-κB Transcriptional Activity | Concentration-dependent | Inhibition | [2][3] |
| RAW 264.7 Macrophages | TLR4 mRNA Expression | 50 | Significant decrease | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound in cell culture.
Experimental Workflow
Cell Culture and Treatment of RAW 264.7 Macrophages
-
Cell Culture:
-
Cell Seeding:
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a slightly basic aqueous solution).
-
Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10-50 µM).
-
Pre-treat the cells with the biliverdin-containing medium for a specified time (e.g., 1-2 hours) before adding the inflammatory stimulus.
-
-
LPS Stimulation:
-
Prepare a stock solution of lipopolysaccharide (LPS) in sterile PBS or cell culture medium.
-
After the biliverdin pre-treatment, add LPS to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response.[9]
-
Incubate for the desired time period depending on the endpoint being measured (e.g., 4-24 hours for cytokine production).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (e.g., TNF-α, IL-10)
-
Sample Collection:
-
After the treatment period, centrifuge the cell culture plates and carefully collect the supernatant.
-
Store the supernatant at -80°C until analysis.
-
-
ELISA Procedure (using a commercial kit):
-
Bring all reagents and samples to room temperature.
-
Prepare the standard dilutions according to the kit manufacturer's instructions. A typical standard curve for TNF-α might range from 0 to 1000 pg/mL.[11]
-
Add samples and standards to the wells of the antibody-coated microplate.
-
Add the biotin-conjugated detection antibody and incubate.
-
Wash the plate multiple times with the provided wash buffer.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the TMB substrate solution and incubate in the dark. A blue color will develop.
-
Stop the reaction by adding the stop solution. The color will turn yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Western Blot for NF-κB p65 Phosphorylation
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for phosphorylated NF-κB p65 (e.g., phospho-p65 Ser536) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total p65 or a housekeeping protein like β-actin or GAPDH.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression (e.g., TLR4)
-
RNA Extraction and cDNA Synthesis:
-
After treatment, lyse the cells directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., TRIzol or a column-based kit).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., TLR4) and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green or TaqMan master mix.
-
Use the following typical qPCR cycling conditions:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
-
Perform a melt curve analysis at the end of the run to ensure primer specificity (for SYBR Green assays).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
This compound demonstrates significant and multifaceted anti-inflammatory effects in various cell culture models. Its ability to upregulate the anti-inflammatory cytokine IL-10 while concurrently inhibiting the pro-inflammatory NF-κB and TLR4 signaling pathways underscores its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-inflammatory properties of this intriguing molecule. Careful adherence to these methodologies will ensure reproducible and reliable results in the exploration of biliverdin's role in inflammation.
References
- 1. Biliverdin Reductase A (BVRA) Mediates Macrophage Expression of Interleukin-10 in Injured Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novamedline.com [novamedline.com]
- 12. benchchem.com [benchchem.com]
Navigating the Challenges of Biliverdin Dihydrochloride in Research: A Technical Guide to Solubility and Stability in Buffers
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of Biliverdin (B22007) Dihydrochloride (B599025) in Buffered Solutions.
This in-depth guide addresses a critical knowledge gap for researchers working with biliverdin dihydrochloride, a key intermediate in heme metabolism with significant therapeutic potential. The document provides a centralized resource on the solubility and stability of this compound in various buffer systems, crucial for ensuring the accuracy and reproducibility of experimental results. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this guide aims to empower scientists to handle this promising molecule with confidence.
Executive Summary
Biliverdin, a potent antioxidant and anti-inflammatory agent, is gaining increasing interest in drug development. However, its utility in preclinical research is often hampered by challenges related to its solubility and stability in aqueous solutions. This guide offers a thorough examination of these properties, providing researchers with the necessary data and protocols to effectively prepare, handle, and store this compound solutions. Key findings indicate that while sparingly soluble in neutral aqueous buffers, its solubility is significantly enhanced in organic solvents and alkaline aqueous solutions. Furthermore, the stability of this compound is critically dependent on factors such as pH, light exposure, and storage temperature. Adherence to the protocols outlined herein will aid in mitigating degradation and ensuring the integrity of experimental outcomes.
Solubility of this compound
The solubility of this compound is a critical parameter for the design of in vitro and in vivo studies. The following tables summarize the available quantitative data on its solubility in various solvents.
Table 1: Solubility of this compound in Organic Solvents [1][2][3]
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~20 |
| Dimethylformamide (DMF) | ~20 |
Table 2: Solubility of this compound in Aqueous Buffer [1][2][3]
| Solvent System | pH | Solubility (mg/mL) |
| 1:1 DMF:PBS | 7.2 | ~0.5 |
Note on Aqueous Solubility: this compound is sparingly soluble in neutral aqueous buffers.[1] For aqueous applications, it is recommended to first dissolve the compound in an organic solvent such as DMSO or DMF, and then dilute it with the aqueous buffer of choice.[1] Alternatively, for initial dissolution directly in an aqueous medium, using a basic solution (pH > 9) is effective. Once dissolved, the pH can be carefully adjusted down to 7, though stability may be compromised.[4]
Stability of this compound
Biliverdin is susceptible to degradation, particularly from light and oxidation. Understanding its stability under various conditions is paramount for accurate experimental work.
Table 3: Stability of this compound in Solution
| Solvent | Storage Temperature | Duration | Stability Notes |
| DMSO | -20°C | Up to 1 month[5] | Protect from light. Aliquots are recommended to avoid repeated freeze-thaw cycles. |
| DMSO | -80°C | Up to 6 months[5] | Protect from light. |
| Aqueous Buffers | Room Temperature / 4°C | Not recommended for > 1 day[1] | Highly susceptible to degradation. Prepare fresh for each experiment. |
Key Stability Considerations:
-
Light Sensitivity: Biliverdin is photosensitive and can undergo photodegradation upon exposure to visible or UV light.[6] All solutions should be prepared and stored in light-protected containers (e.g., amber vials or tubes wrapped in aluminum foil).
-
Oxidation: The compound is prone to oxidation, which can be observed by a color change from green to brown. It is advisable to use degassed solvents and purge stock solutions with an inert gas like nitrogen or argon.[1]
-
pH: The stability of biliverdin in aqueous solutions can be pH-dependent. While initial dissolution is favored at a higher pH, long-term stability at different pH values should be empirically determined for specific experimental conditions.
Experimental Protocols
The following protocols provide a framework for determining the solubility and stability of this compound in user-defined buffer systems.
Protocol for Determining the Solubility of this compound in Aqueous Buffers
This protocol outlines a method to determine the saturation solubility of this compound in a buffer of choice.
Materials:
-
This compound
-
Buffer of interest (e.g., Phosphate Buffered Saline (PBS), Tris-HCl, Citrate) at various pH values
-
DMSO or DMF (for stock solution preparation)
-
Microcentrifuge tubes (light-protected)
-
Spectrophotometer or HPLC system
-
Vortex mixer and rotator
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO or DMF (e.g., 20 mg/mL).
-
Prepare serial dilutions of the stock solution in the buffer of interest to create a standard curve.
-
Add an excess amount of this compound powder to a known volume of the buffer in a light-protected microcentrifuge tube.
-
Equilibrate the solution by rotating at room temperature for a sufficient time (e.g., 24 hours) to ensure saturation. Protect from light throughout this process.
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the concentration of biliverdin in the supernatant using a validated analytical method (spectrophotometry at its λmax, ~376 nm and ~689 nm, or HPLC).
-
Calculate the solubility by comparing the measured concentration to the standard curve.
Protocol for Assessing the Stability of this compound in Aqueous Buffers
This protocol uses HPLC to quantify the degradation of this compound over time.
Materials:
-
This compound solution in the buffer of interest at a known concentration
-
HPLC system with a suitable column (e.g., C18) and detector (UV-Vis or photodiode array)[7][8][9]
-
Light-protected vials
-
Incubators or water baths set to desired temperatures
Procedure:
-
Prepare a fresh solution of this compound in the buffer of interest at a known starting concentration.
-
Aliquot the solution into several light-protected vials.
-
Store the vials under different conditions to be tested (e.g., different temperatures, exposure to ambient light vs. dark).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from a vial for each condition.
-
Immediately analyze the sample by HPLC to determine the concentration of the remaining this compound. A suitable HPLC method would involve a C18 column with a mobile phase gradient of an appropriate buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile), with detection at the λmax of biliverdin.[7]
-
Calculate the percentage of biliverdin remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics. For a first-order degradation, a plot of the natural logarithm of the concentration versus time will yield a straight line, the slope of which is the degradation rate constant.
Visualizing Key Pathways and Workflows
To further aid in the understanding of biliverdin's biological context and the experimental procedures, the following diagrams are provided.
Caption: Heme Catabolism and the Bilirubin-Biliverdin Antioxidant Redox Cycle.
Caption: Experimental Workflow for Solubility and Stability Assessment.
Conclusion
The successful application of this compound in research hinges on a clear understanding of its solubility and stability. This guide provides a foundational resource to navigate these challenges. By utilizing the provided data and protocols, researchers can prepare and handle this compound solutions with greater confidence, leading to more reliable and reproducible experimental outcomes and accelerating the exploration of its therapeutic potential.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Biliverdin (hydrochloride) | 856699-18-8 [amp.chemicalbook.com]
- 4. Biliverdin Hydrochloride - Echelon Biosciences [echelon-inc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UV-trained and metal-enhanced fluorescence of biliverdin and biliverdin nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. HPLC Method for Separation of Bilirubin and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 8. High-performance liquid chromatographic analysis of bilirubin and biliverdin from jaundiced broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Biliverdin Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of biliverdin (B22007) dihydrochloride (B599025), a molecule of growing interest in the scientific community for its potent antioxidant, anti-inflammatory, and cytoprotective properties. This document details its chemical and physical characteristics, delves into its mechanisms of action by exploring key signaling pathways, and presents relevant experimental data and protocols to facilitate further research and development.
Core Molecular and Chemical Properties
Biliverdin dihydrochloride is the salt form of biliverdin, a green tetrapyrrolic bile pigment that is an intermediate in the catabolism of heme. The dihydrochloride salt enhances its solubility and stability for experimental use.
| Property | Value | Citation(s) |
| Molecular Formula | C₃₃H₃₄N₄O₆·2HCl | [1] |
| Molecular Weight | 655.573 g/mol | [1] |
| Alternative Formula | C₃₃H₃₆Cl₂N₄O₆ | [2] |
| CAS Number | 55482-27-4 | [1][2] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO, DMF, and basic aqueous solutions. Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer (e.g., a 1:1 solution of DMF:PBS pH 7.2 provides a solubility of approximately 0.5 mg/ml). | [2][3] |
| Storage Conditions | Store at -20°C, protected from light. | [2][3] |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several critical signaling pathways. Its primary mechanisms revolve around its potent antioxidant and anti-inflammatory activities.
The Heme Catabolism and Bilirubin-Biliverdin Antioxidant Cycle
Biliverdin is a product of heme degradation by the enzyme heme oxygenase-1 (HO-1). It is subsequently converted to the potent antioxidant bilirubin (B190676) by biliverdin reductase (BVR). This conversion is central to a powerful antioxidant redox cycle. In this cycle, bilirubin scavenges reactive oxygen species (ROS), becoming oxidized back to biliverdin, which can then be recycled back to bilirubin by BVR. This catalytic amplification allows low concentrations of bilirubin to protect cells from a vast excess of oxidants.[4][5]
Anti-inflammatory Effects via TLR4 Signaling Inhibition
Biliverdin has been shown to exert significant anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[2][6] Upon binding to biliverdin, biliverdin reductase (BVR) can trigger a cascade that leads to the S-nitrosylation of BVR, facilitating its translocation to the nucleus. Inside the nucleus, BVR can bind to the promoter region of TLR4, suppressing its transcription. This downregulation of TLR4 expression leads to a reduced inflammatory response to stimuli like lipopolysaccharide (LPS).[1][2] Furthermore, biliverdin can stimulate the production of the anti-inflammatory cytokine IL-10.[7]
Cytoprotection through Nrf2 Signaling Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Biliverdin reductase A (BVRA) has been identified as a modulator of Nrf2 activity.[8] BVRA can physically and genetically interact with Nrf2, and this interaction is crucial for the optimal activation of antioxidant and neuroprotective genes during oxidative stress.[8][9] This non-canonical role of BVRA positions it as a critical integrator of antioxidant defense, bridging heme metabolism with the broader Nrf2-mediated stress response.
Experimental Data and Protocols
This section provides a summary of experimental findings and outlines methodologies for key assays involving this compound.
Quantitative Experimental Data
| Experimental Finding | Cell/Animal Model | Quantitative Data | Citation(s) |
| Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation Biliverdin and bilirubin cause p53-dependent cell cycle arrest in growth factor-stimulated VSMCs. | Rat VSMCs | Not specified | [10] |
| Protection Against Lethal Endotoxemia Pre-treatment with biliverdin protects mice from LPS-induced lethal shock. | Mice | 100% survival in biliverdin-treated mice vs. 0% in saline-treated mice at 24h. | [11] |
| Inhibition of TLR4 Expression Treatment with biliverdin suppresses TLR4 expression in macrophages. | RAW 264.7 macrophages | Not specified | [12] |
| Induction of Depression- and Anxiety-like Behaviors Exogenous biliverdin treatment at varying doses induced depression- and anxiety-like phenotypes and impaired memory formation. | Mice | Low dose (2 mg/kg) and high dose (8 mg/kg) injections. | [13][14] |
| Promotion of Angiogenesis and Suppression of Apoptosis Biliverdin treatment promoted angiogenesis and attenuated intracellular ROS generation in the presence of H₂O₂. | HUVECs | Not specified | [15] |
Detailed Experimental Protocols
-
Stock Solution Preparation: Dissolve this compound in an organic solvent such as DMSO or DMF to a stock concentration of 10-20 mg/mL. Purge the solvent with an inert gas before use to minimize oxidation.[3]
-
Working Solution Preparation: For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Due to the limited solubility in aqueous solutions, it is advisable to prepare fresh working solutions for each experiment and not to store aqueous solutions for more than one day.[3]
-
Protection from Light: Biliverdin is light-sensitive. All solutions should be prepared and stored in light-protected containers (e.g., amber tubes or tubes wrapped in aluminum foil).
This workflow outlines the steps to assess the antioxidant capacity of this compound in a cell-based assay using a fluorescent ROS indicator.
-
Cell Treatment and Lysis: Treat cells (e.g., RAW 264.7 macrophages) with this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford assay).
-
SDS-PAGE and Electrotransfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against TLR4 overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound is a multifaceted molecule with significant therapeutic potential stemming from its potent antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways such as the TLR4 and Nrf2 pathways highlights its role as a regulator of cellular homeostasis. The experimental data and protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate and harness the cytoprotective effects of this compound for the development of novel therapeutic strategies for a range of inflammatory and oxidative stress-related diseases. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Biliverdin reductase: a major physiologic cytoprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biliverdin reductase: A major physiologic cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biliverdin reductase A is a major determinant of protective NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biliverdin Reductase A is a major determinant of neuroprotective Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bilirubin and biliverdin treatment of atherosclerotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Exogenous Biliverdin Treatment on Neurobehaviors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Exogenous Biliverdin Treatment on Neurobehaviors in Mice [jstage.jst.go.jp]
- 15. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Purity of Biliverdin Dihydrochloride for Experimental Success: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Biliverdin (B22007) dihydrochloride (B599025), a key intermediate in the heme degradation pathway, is a molecule of significant interest in biomedical research due to its potent antioxidant, anti-inflammatory, and cytoprotective properties. As with any reagent, the purity of biliverdin dihydrochloride is paramount to the reliability and reproducibility of experimental results. This technical guide provides an in-depth overview of the factors influencing the purity of commercially available this compound and details the necessary experimental protocols for its accurate assessment.
The Critical Importance of Purity in Biliverdin Research
The presence of impurities in this compound preparations can lead to a variety of experimental artifacts, including altered biological activity, interference with analytical measurements, and erroneous interpretation of data. Common impurities can include other isomers of biliverdin, degradation products, and residual solvents from the manufacturing process. Therefore, a thorough understanding and verification of the purity of the specific lot being used is a critical first step in any experimental workflow.
Quantitative Data on Commercial this compound
The purity of this compound can vary between suppliers and even between different lots from the same supplier. The following tables summarize the range of purities and key specifications often cited in technical data sheets and certificates of analysis.
Table 1: Purity Specifications of Commercial this compound
| Supplier Type | Purity Specification | Method of Analysis |
| Research Grade Supplier A | ~80% | Not Specified |
| Research Grade Supplier B | ≥95% | Not Specified |
| Research Grade Supplier C | ≥97.0% | Thin-Layer Chromatography (TLC)[1] |
| High-Purity Supplier D | >98% | High-Performance Liquid Chromatography (HPLC) |
| High-Purity Supplier E | 99.30% | Not Specified |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₃H₃₄N₄O₆·2HCl |
| Molecular Weight | 655.57 g/mol |
| CAS Number | 55482-27-4 |
| Appearance | Green to dark green or blue-green powder/solid |
| Solubility | Soluble in DMSO and DMF (approx. 20 mg/mL); sparingly soluble in aqueous buffers.[2] |
| Storage | Store at -20°C, protected from light and moisture. |
Common Impurities and Their Origins
Several types of impurities can be present in this compound preparations:
-
Positional Isomers (IXβ, IXγ, IXδ): Heme can be cleaved at different methine bridges, leading to the formation of biliverdin isomers other than the predominant IXα form.[3] Chemical synthesis methods, in particular, can yield a mixture of these isomers.[4]
-
Geometric Isomers (e.g., 5Z,10Z,15E): The double bonds in the biliverdin molecule can exist in different geometric configurations (Z or E). One study identified the IXα 5Z,10Z,15E isomer as an impurity in a commercial biliverdin sample.[5]
-
Degradation Products: Biliverdin is susceptible to photodegradation and oxidation. Exposure to light and air can lead to the formation of various degradation products, often indicated by a color change from green to brown.
-
Residual Solvents: Solvents used in the purification process may remain in the final product.
-
Related Bile Pigments: Incomplete purification could result in the presence of other bile pigments, such as bilirubin (B190676).
Experimental Protocols for Purity Assessment
To ensure the quality of this compound for experimental use, researchers should consider employing one or more of the following analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying biliverdin and its impurities.
Methodology:
-
Column: A C18 reverse-phase column is commonly used for the separation of biliverdin isomers.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as DMSO or a 1:1 mixture of DMSO and water containing 0.1 mg/mL ascorbic acid to prevent oxidation.[3]
-
Detection: A UV-Vis detector set at approximately 375 nm or 650 nm is suitable for detecting biliverdin.[6] A photodiode array detector can be used to acquire the full UV-Vis spectrum for peak identification.
-
Quantification: The purity is determined by calculating the peak area of biliverdin as a percentage of the total peak area of all components in the chromatogram.
Thin-Layer Chromatography (TLC)
TLC is a simpler and more rapid method for a qualitative or semi-quantitative assessment of purity.
Methodology:
-
Stationary Phase: Use silica (B1680970) gel TLC plates.
-
Mobile Phase: A neutral solvent system is used to separate the isomers of biliverdin IX dimethyl ester.[6] For the free acid form, a mixture of solvents such as chloroform, methanol, and water may be effective.
-
Sample Application: Dissolve the this compound in a small amount of an appropriate solvent and spot it onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase.
-
Visualization: The green spots of biliverdin are visible to the naked eye. The presence of multiple spots indicates the presence of impurities.
Mass Spectrometry (MS)
Coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and specific method for identifying and quantifying biliverdin and its impurities based on their mass-to-charge ratios.
Methodology:
-
Ionization: Electrospray ionization (ESI) is a suitable method for ionizing biliverdin molecules.[3]
-
Analysis: The mass spectrometer can be operated in full scan mode to detect all ions within a specific mass range or in selected ion monitoring (SIM) mode to look for specific impurities.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the parent ions of biliverdin and its isomers to obtain structural information and confirm their identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the biliverdin molecule and can be used to identify and quantify impurities.
Methodology:
-
Sample Preparation: Dissolve the this compound sample in a deuterated solvent such as DMSO-d₆.
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts and coupling constants of the protons and carbons in the biliverdin molecule can be compared to known standards to confirm its structure and identify any impurities. One study has detailed the assignment of ¹H NMR signals of biliverdin in DMSO.[7]
Visualizing Key Pathways and Workflows
Heme Degradation Pathway
The catabolism of heme is a fundamental biological process that produces biliverdin as a key intermediate.
Caption: The enzymatic conversion of heme to bilirubin.
Experimental Workflow for Purity Assessment
A logical workflow is essential for the comprehensive analysis of this compound purity.
References
- 1. Biliverdin hydrochloride ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Biliverdin (BV) Isomers Analysis service - Creative Proteomics [creative-proteomics.com]
- 4. Production of biliverdin by biotransformation of exogenous heme using recombinant Pichia pastoris cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a biliverdin geometric isomer by means of HPLC/ESI–MS and NMR spectroscopy. Differentiation of the isomers by using fragmentation “in-source” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, chromatographic purification, and analysis of isomers of biliverdin IX and bilirubin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Biliverdin Dihydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety endorsement or protocol. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all applicable institutional and governmental regulations before handling any chemical substance.
Introduction
Biliverdin (B22007) dihydrochloride (B599025), a water-soluble salt of the green tetrapyrrolic bile pigment biliverdin, is a crucial intermediate in the catabolism of heme.[1][2] Its role as a potent antioxidant and its anti-inflammatory properties have made it a compound of interest in various fields of biomedical research.[1][3] This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of biliverdin dihydrochloride in a laboratory setting, with a focus on protecting researchers and ensuring experimental integrity.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Reference |
| Chemical Formula | C₃₃H₃₄N₄O₆ · 2HCl | [4] |
| Molecular Weight | 655.58 g/mol | [4] |
| Appearance | Crystalline solid | [5] |
| Solubility | Soluble in DMSO and dimethylformamide (approx. 20 mg/ml). Sparingly soluble in aqueous buffers. For aqueous solutions, dissolve in DMF first. | [5] |
| Storage Temperature | 2-8°C or -20°C | [3][4] |
| Stability | Photosensitive; undergoes photodegradation. Prone to oxidation. Solutions may be stable for several days at 4°C and up to 1 month at -20°C when protected from light and air. | [6] |
Hazard Identification and Classification
There is a notable discrepancy in the classification of this compound across different suppliers. This underscores the importance of consulting the specific SDS provided with your product.
Conflicting GHS Classifications:
| Hazard Classification | Source 1 | Source 2 |
| Acute Oral Toxicity | Not Classified | Category 4 (Harmful if swallowed) |
| Acute Aquatic Toxicity | Not Classified | Category 1 (Very toxic to aquatic life) |
| Chronic Aquatic Toxicity | Not Classified | Category 1 (Very toxic to aquatic life with long lasting effects) |
Source 1 represents SDS that do not classify the substance as hazardous.[4][7] Source 2 represents an SDS with a GHS classification.[3]
Due to these conflicting classifications, it is prudent to handle this compound with a degree of caution, assuming it may be harmful if ingested and poses a significant hazard to the aquatic environment.
NFPA 704 Ratings (scale 0-4): [4][7]
-
Health: 0
-
Fire: 0
-
Reactivity: 0
Experimental Protocols: Safety and Handling
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against potential exposure.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not typically required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if dusts are generated or if working in a poorly ventilated area. |
Engineering Controls
-
Ventilation: Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.
Handling and Storage
-
General Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid inhalation of dust.[3] Wash hands thoroughly after handling.[3][5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Protect from light and moisture.[4] Recommended storage temperatures vary, with some sources suggesting 2-8°C and others -20°C.[3][4] Always refer to the manufacturer's instructions.
-
Solutions: Biliverdin is photosensitive and prone to oxidation in solution.[6] Freshly prepared solutions should be protected from light and air.[6] For storage, aliquots in DMSO can be stored at -20°C under an inert gas like argon or nitrogen.[6] Avoid repeated freeze-thaw cycles.[6]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Procedures
-
Spill Containment: Wear appropriate PPE. For solid spills, carefully sweep up and place in a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Given the potential for high aquatic toxicity, do not allow the substance to enter drains or waterways.[3]
Visualizations
Biological Pathway: Heme Catabolism
Biliverdin is a key intermediate in the breakdown of heme. Understanding this pathway provides context for its biological relevance.
Caption: Simplified diagram of the heme catabolism pathway.
Experimental Workflow: Handling a Solid Spill
This workflow provides a logical sequence of actions to take in the event of a solid this compound spill.
Caption: Workflow for responding to a solid chemical spill.
Logical Relationship: Risk Assessment for Handling
This diagram illustrates the key considerations in performing a risk assessment before working with this compound.
Caption: Logical flow for a chemical handling risk assessment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Biochemistry, Biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bile fluorescence, heme oxygenase induction, and increased biliverdin excretion by mixtures of environmental toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for Biliverdin Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) dihydrochloride (B599025), a key intermediate in the catabolism of heme, has emerged as a molecule of significant interest in biomedical research.[1][2] Initially considered a mere waste product, biliverdin is now recognized for its potent antioxidant, anti-inflammatory, and cytoprotective properties.[1][2] It is the precursor to bilirubin (B190676), another powerful antioxidant, and its effects are mediated through complex signaling pathways within the cell. These application notes provide detailed protocols for utilizing biliverdin dihydrochloride in cell culture experiments to investigate its biological activities.
Properties and Handling
This compound is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) at approximately 20 mg/mL.[3] For cell culture applications, it is recommended to first dissolve the compound in a minimal amount of DMSO or DMF and then dilute it with the appropriate aqueous buffer or culture medium.[3] Aqueous solutions are sparingly soluble and should be prepared fresh; it is not recommended to store aqueous solutions for more than one day.[3] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[1][2][4] Biliverdin is photosensitive and prone to oxidation, so solutions should be handled with care, protected from light, and purged with an inert gas for long-term storage.[4]
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cell Culture Models
| Cell Line/Type | Application | Effective Concentration | Observed Effect | Reference |
| MCF-7 (Breast Cancer) | Cytotoxicity | IC50: 247.4 µM (24h) | Inhibition of cell growth | |
| MDA-MB-468 (Breast Cancer) | Cytotoxicity | IC50: 168.9 µM (24h) | Inhibition of cell growth | |
| RAW 264.7 (Macrophages) | Anti-inflammatory | 1 - 10 µM | Significant decrease in LPS-induced IL-6 production | [5] |
| Mouse Lung Endothelial Cells | Anti-inflammatory | 1 - 10 µM | Significant decrease in LPS-induced IL-6 production | [5] |
| Ea.hy926 (Endothelial Cells) | Antioxidant | EC50: 11.4 ± 0.2 nM | Intracellular antioxidant activity | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Antioxidant | Not specified | Protection against oxidative stress | [7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube under sterile conditions.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex briefly until the powder is completely dissolved. The solution should be a clear, dark green.
-
To minimize oxidation, gently purge the headspace of the tube with an inert gas.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2][4] Avoid repeated freeze-thaw cycles.[4]
Protocol 2: Assessment of Cytotoxicity using MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% (v/v). Include a vehicle control (medium with DMSO only).
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the media.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of >650 nm can be used for background correction.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS), cold
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control.
-
Induce apoptosis using a known positive control agent (e.g., staurosporine) in a separate well.
-
After treatment, harvest the cells. For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation. Also, collect the culture supernatant as it may contain apoptotic cells.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11][12]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.[11] Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.[12]
Signaling Pathways and Experimental Workflows
Biliverdin-Mediated Anti-inflammatory Signaling
Biliverdin exerts its anti-inflammatory effects in part by modulating the Toll-like receptor 4 (TLR4) signaling pathway. In macrophages, biliverdin can lead to the activation of the PI3K-Akt pathway, which in turn promotes the production of the anti-inflammatory cytokine IL-10.[13][14] Furthermore, biliverdin can induce the S-nitrosylation of biliverdin reductase (BVR), leading to its nuclear translocation where it can inhibit the transcription of TLR4.[15][16]
Caption: Biliverdin anti-inflammatory signaling pathway.
General Experimental Workflow for Cell Culture Studies
The following diagram outlines a general workflow for investigating the effects of this compound in a cell culture setting.
Caption: General experimental workflow for biliverdin studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 胆绿素 盐酸盐 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Conversion of biliverdin to bilirubin by biliverdin reductase contributes to endothelial cell protection by heme oxygenase-1-evidence for direct and indirect antioxidant actions of bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Biliverdin Dihydrochloride Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of biliverdin (B22007) dihydrochloride (B599025) stock solutions. Accurate and consistent preparation of stock solutions is critical for reproducible experimental results in research and drug development. These protocols outline the necessary materials, step-by-step procedures, and safety precautions.
Introduction
Biliverdin dihydrochloride is a key intermediate in the catabolism of heme.[1][2][3] It is a potent antioxidant and has demonstrated anti-inflammatory and cytoprotective properties, making it a molecule of significant interest in various therapeutic areas.[1][3] Proper preparation of this compound stock solutions is the first step in ensuring the validity and reproducibility of in vitro and in vivo studies.
Chemical Properties and Solubility
Understanding the chemical characteristics of this compound is essential for its effective use. It is a crystalline solid that is sensitive to light and prone to oxidation.[4]
Table 1: Properties of this compound
| Property | Value | References |
| Molecular Formula | C₃₃H₃₄N₄O₆ · xHCl | [4][5][6] |
| Molecular Weight | ~619.1 g/mol (monohydrochloride) to ~655.57 g/mol (dihydrochloride) | [4][5][6][7] |
| Appearance | Crystalline solid | [5] |
| Storage Temperature | -20°C | [4][5][8] |
| Long-term Stability | ≥ 4 years (as solid at -20°C) | [2][5] |
| Solubility (Organic Solvents) | ~20 mg/mL in DMSO and DMF | [5][9] |
| Solubility (Aqueous Buffers) | Sparingly soluble | [5] |
| Solubility (Mixed Solvents) | ~0.5 mg/mL in a 1:1 solution of DMF:PBS (pH 7.2) | [5] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol 1: Preparation of a High-Concentration Stock Solution in Organic Solvent
This protocol is suitable for most in vitro cell culture experiments where the final concentration of the organic solvent is kept to a minimum (typically <0.1%).
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution:
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be a clear, green color.
-
Inert Gas Purge: To minimize oxidation, gently purge the headspace of the vial with an inert gas (argon or nitrogen) before capping tightly.[5]
-
Aliquoting and Storage:
Protocol 2: Preparation of an Aqueous Working Solution
For applications requiring an aqueous solution, a two-step process is necessary due to the poor aqueous solubility of this compound.[5]
-
Initial Dissolution: Prepare a high-concentration stock solution in DMF as described in Protocol 1 .
-
Dilution in Aqueous Buffer:
-
Slowly add the DMF stock solution to the aqueous buffer of choice (e.g., PBS, pH 7.2) while vortexing.
-
Do not exceed a 1:1 ratio of DMF to aqueous buffer to maintain solubility. The solubility in a 1:1 DMF:PBS (pH 7.2) solution is approximately 0.5 mg/mL.[5]
-
-
Storage of Aqueous Solution: It is highly recommended to prepare aqueous solutions fresh for each experiment. Aqueous solutions of this compound are not stable and should not be stored for more than one day.[5]
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Visualized Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing a this compound stock solution and a simplified representation of the heme degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 55482-27-4 [chemicalbook.com]
- 4. Biliverdin hydrochloride ≥97.0% (TLC) | 856699-18-8 [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mpbio.com [mpbio.com]
- 7. Biliverdin (hydrochloride) | C33H35ClN4O6 | CID 76453762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
Application Notes and Protocols for Biliverdin Reductase Assays Using Biliverdin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) reductase (BVR) is a crucial enzyme in heme catabolism, responsible for the conversion of biliverdin to bilirubin (B190676), a potent physiological antioxidant.[1][2][3][4] The activity of BVR is a key indicator of cellular redox status and has implications in a variety of pathological conditions, making its accurate measurement critical for research and drug development. Biliverdin dihydrochloride (B599025) is a common substrate used in these assays due to its stability and solubility.[5] This document provides detailed application notes and protocols for performing biliverdin reductase assays using biliverdin dihydrochloride, including both traditional spectrophotometric methods and modern fluorescence-based approaches.
Biochemical Pathway
Biliverdin reductase catalyzes the reduction of biliverdin to bilirubin, utilizing either NADH or NADPH as a cofactor, with optimal activity at different pH ranges.[4][6] The NADPH-dependent activity is typically assayed at an alkaline pH (around 8.5-8.7), while the NADH-dependent activity has a pH optimum in the acidic range (around 6.7).[4][6] The reaction is a key step in the heme degradation pathway, following the initial breakdown of heme by heme oxygenase.[1][7]
Caption: Biochemical pathway of heme degradation to bilirubin.
Quantitative Data Summary
The following table summarizes typical quantitative parameters used in biliverdin reductase assays based on published literature.
| Parameter | Spectrophotometric Assay | Fluorescence-Based Assay (UnaG) | Reference |
| Substrate (Biliverdin) | 10 µM | 10 µM | [1][2][8] |
| Cofactor (NADPH) | 100 µM | 16 mg/mL (freshly prepared) | [1][2][8] |
| Buffer | 50 mM Tris-HCl, pH 8.7 | BVR Assay Buffer | [2][8] |
| Temperature | 37 °C | 37 °C | [2][8] |
| Detection Wavelength | 450 nm (Bilirubin) or 453 nm | Excitation: 487 nm, Emission: 510 nm | [2][3][8] |
| Alternative Wavelengths | Ratio of 453/670 nm (Bilirubin/Biliverdin) | - | [8] |
| Typical Protein Conc. | 50 µg of cell lysate | Variable (results normalized to protein amount) | [2][3] |
| Assay Volume | 200 µL - 1 mL | 500 µL | [1][3][8] |
Experimental Protocols
Protocol 1: Spectrophotometric Biliverdin Reductase Assay
This protocol is a traditional method for measuring BVR activity by monitoring the increase in absorbance due to the formation of bilirubin.
Materials:
-
This compound stock solution (e.g., 6 mM in Methanol, stored at -20°C)[1]
-
NADPH stock solution (e.g., 10 mM in assay buffer, freshly prepared)
-
Cell or tissue lysate containing biliverdin reductase
-
Spectrophotometer capable of reading at 450 nm or 453 nm and maintaining a constant temperature of 37°C[2][8]
-
96-well plate or cuvettes
Procedure:
-
Prepare the reaction mixture in a 96-well plate or cuvettes. For a 200 µL final volume, add the following in order:
-
Pre-incubate the mixture at 37°C for 5 minutes.[8]
-
Initiate the reaction by adding NADPH to a final concentration of 100 µM.[2][8]
-
Immediately start monitoring the change in absorbance at 450 nm or 453 nm every minute for a period of 10-60 minutes.[8]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the curve. BVR activity can be expressed as nmol of bilirubin formed per minute per mg of protein, using the molar extinction coefficient of bilirubin.
Caption: Workflow for spectrophotometric BVR assay.
Protocol 2: Fluorescence-Based Biliverdin Reductase Assay
This highly sensitive method utilizes the UnaG protein, which fluoresces upon binding to bilirubin.[1][9] This assay is particularly useful for samples with low BVR activity or limited starting material.[1]
Materials:
-
This compound stock solution (e.g., 6 mM in Methanol, stored at -20°C)[1]
-
NADPH solution (16 mg/mL in BVR Assay buffer, freshly prepared)[1]
-
Purified UnaG protein
-
BVR Assay Buffer
-
Cell or tissue lysate
-
Bilirubin standards for generating a standard curve[1]
-
Fluorescence plate reader (Excitation/Emission ~487/510 nm)
Procedure:
-
Prepare Bilirubin Standard Curve:
-
Prepare Reaction Mixture: In a microplate, for a 500 µL final volume, add:
-
BVR Assay Buffer
-
Cell lysate
-
UnaG protein
-
10 µM final concentration of this compound.[1]
-
-
Initiate Reaction: Add freshly prepared NADPH solution.
-
Incubation: Incubate the plate at 37°C. The optimal incubation time should be determined, but 1 hour has been reported as effective.[1]
-
Measure Fluorescence: Read the fluorescence of the samples and blanks at each time point.
-
Data Analysis:
-
Subtract the blank fluorescence from the sample fluorescence.
-
Use the slope of the bilirubin standard curve to calculate the amount of bilirubin produced in each sample.[1]
-
Normalize the results to the amount of protein used to express BVR activity (e.g., in nM of bilirubin produced per µg of protein).[1]
-
Caption: Workflow for fluorescence-based BVR assay.
Troubleshooting and Considerations
-
Substrate and Cofactor Stability: Biliverdin and NADPH solutions should be prepared fresh and protected from light to prevent degradation.[2][3][7]
-
Linearity of the Reaction: It is crucial to determine the linear range of the reaction with respect to both time and protein concentration to ensure accurate activity measurements.
-
Blank Controls: Appropriate blanks (e.g., without enzyme or without NADPH) should be included to account for non-enzymatic reduction of biliverdin or background absorbance/fluorescence.
-
Choice of Assay: The traditional spectrophotometric assay is robust and widely used. However, the fluorescence-based assay offers significantly higher sensitivity, which is advantageous when working with samples containing low levels of BVR activity or when sample material is limited.[1]
By following these detailed protocols and considering the key parameters, researchers can obtain reliable and reproducible measurements of biliverdin reductase activity, facilitating further understanding of its role in health and disease.
References
- 1. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biliverdin reductase: A major physiologic cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Detection of biliverdin reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for the assay of biliverdin by the recombinant protein HUG [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antioxidant Capacity of Biliverdin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007), a green tetrapyrrolic bile pigment, is an intermediate in the catabolism of heme. Beyond its role as a metabolic intermediate, biliverdin has garnered significant attention for its potent antioxidant properties.[1][2][3] It has been shown to scavenge reactive oxygen species (ROS) and possess anti-inflammatory and immunosuppressant effects.[1][4] The dihydrochloride (B599025) salt of biliverdin is a common commercially available form used in research. These application notes provide detailed protocols for assessing the antioxidant capacity of Biliverdin dihydrochloride using common in vitro assays: Oxygen Radical Absorbance Capacity (ORAC), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and 2,2-diphenyl-1-picrylhydrazyl (DPPH). A protocol for a cellular antioxidant assay is also included to assess its efficacy in a biological system.
Data Presentation
Quantitative data on the antioxidant capacity of this compound is not extensively available in peer-reviewed literature. The following tables are provided as templates for researchers to summarize their experimental findings.
Table 1: ORAC Assay Results for this compound
| Sample | Concentration (µg/mL) | Net Area Under the Curve (AUC) | ORAC Value (µmol TE/g) |
| This compound | User-defined | Experimental data | Calculated value |
| Trolox (Standard) | User-defined | Experimental data | N/A |
| Blank | N/A | Experimental data | N/A |
TE: Trolox Equivalents
Table 2: ABTS Radical Scavenging Assay Results for this compound
| Sample | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |
| This compound | User-defined | Experimental data | Calculated value |
| Trolox (Standard) | User-defined | Experimental data | Calculated value |
Table 3: DPPH Radical Scavenging Assay Results for this compound
| Sample | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |
| This compound | User-defined | Experimental data | Calculated value |
| Ascorbic Acid (Standard) | User-defined | Experimental data | Calculated value |
Experimental Protocols
Preparation of this compound Stock Solution
Proper dissolution of this compound is critical for accurate and reproducible results.
-
Solubility Information: Biliverdin hydrochloride is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of DMF and then dilute with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL. Alternatively, it is soluble in basic aqueous solutions (pH > 9) and in methanol (B129727) or ethanol (B145695) if made slightly basic.
-
Recommended Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder.
-
Dissolve in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
For aqueous assays, dilute the DMSO stock solution with the appropriate assay buffer to the final working concentrations. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator.
Materials:
-
This compound stock solution
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standard
-
Fluorescein (B123965) sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Protocol:
-
Reagent Preparation:
-
Trolox Standards: Prepare a series of Trolox dilutions (e.g., 6.25, 12.5, 25, 50 µM) in phosphate buffer.
-
Fluorescein Solution: Prepare a working solution of fluorescein in phosphate buffer.
-
AAPH Solution: Prepare AAPH solution fresh daily in phosphate buffer.
-
-
Assay Procedure:
-
Pipette 25 µL of blank (phosphate buffer), Trolox standards, or this compound sample dilutions into the wells of the 96-well plate.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of AAPH solution to all wells.
-
Immediately begin kinetic measurement of fluorescence every 2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the ORAC value of the this compound sample from the standard curve and express the results as micromoles of Trolox Equivalents per gram (µmol TE/g).
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activities of bile pigments: biliverdin and bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biliverdin dihydrochloride_TargetMol [targetmol.com]
Application Notes and Protocols: Biliverdin Dihydrochloride as a Substrate for Heme Oxygenase and Biliverdin Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme oxygenase (HO) is a critical enzyme responsible for the catabolism of heme, a process that yields equimolar amounts of biliverdin (B22007), free iron (Fe²⁺), and carbon monoxide (CO).[1][2] There are two primary isoforms of heme oxygenase: an inducible isoform, HO-1, and a constitutive isoform, HO-2.[1] HO-1 is a key player in the cellular stress response, offering protection against oxidative injury and inflammation.[2] The product of this reaction, biliverdin, is a green tetrapyrrolic bile pigment.[3] Biliverdin and its subsequent reduction product, bilirubin (B190676), are not merely byproducts of heme degradation but are also recognized for their potent antioxidant and cytoprotective effects.[3][4] Biliverdin dihydrochloride (B599025) is a stable, water-soluble form of biliverdin commonly used in in vitro studies.[3][5]
In the subsequent step of heme catabolism, biliverdin is converted to bilirubin by the enzyme biliverdin reductase (BVR).[1][3] This reaction is dependent on NAD(P)H as a cofactor.[6] The interplay between heme oxygenase and biliverdin reductase and their products is crucial for maintaining cellular redox homeostasis and is implicated in various signaling pathways.[4][7]
Applications
Biliverdin dihydrochloride serves as a key reagent in studying the heme catabolic pathway and its physiological consequences. Its primary applications include:
-
Substrate for Biliverdin Reductase (BVR) Activity Assays: this compound is the direct substrate for BVR, making it essential for assays designed to measure the enzymatic activity of BVR. Such assays are crucial for characterizing the enzyme's kinetics, screening for inhibitors or activators, and investigating its role in various physiological and pathological conditions.
-
Investigating Heme Oxygenase (HO) Product Inhibition: As the direct product of the heme oxygenase reaction, biliverdin can be used to study product inhibition of HO activity. Understanding how biliverdin levels regulate HO can provide insights into the feedback mechanisms controlling heme degradation.
-
Studying Downstream Signaling Pathways: The products of the heme oxygenase pathway, including biliverdin and its successor bilirubin, are involved in various cellular signaling cascades, such as the Nrf2/ARE pathway, which regulates the expression of antioxidant genes.[8][9][10][11][12] this compound can be used to investigate the effects of this molecule on these pathways independent of heme degradation.
Data Presentation
| Enzyme Source | Substrate | Km (µM) | Vmax (µM·s⁻¹) | pH | Cofactor | Reference |
| Human Biliverdin-IXβ Reductase (BVR-B) | FMN | 52 | - | 5.0 | NADPH | [13] |
| Human Biliverdin-IXβ Reductase (BVR-B) | FAD | 125 | - | 5.0 | NADPH | [13] |
| Human Biliverdin-IXβ Reductase (BVR-B) | Riboflavin | 53 | - | 5.0 | NADPH | [13] |
| Wild-Type BLVRB | FAD | 242 ± 70 | 3.3 ± 0.5 | - | NADPH | [14] |
| H153A Mutant BLVRB | FAD | 129 ± 40 | 2.9 ± 0.2 | - | NADPH | [14] |
| S111A Mutant BLVRB | FAD | 856 ± 300 | 2.5 ± 0.10 | - | NADPH | [14] |
| T164S Mutant BLVRB | FAD | 171 ± 45 | 2.1 ± 0.01 | - | NADPH | [14] |
Note: The table includes kinetic data for flavin substrates of Biliverdin Reductase B, which also reduces biliverdin isomers. Specific Km and Vmax values for this compound with various BVR isoforms were not consistently available across the searched literature.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining reliable and reproducible results in enzymatic assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[15]
-
Appropriate aqueous buffer (e.g., PBS, pH 7.2)[15]
-
Inert gas (e.g., nitrogen or argon)
-
Microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder in a suitable container.
-
Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM). The solubility in these solvents is approximately 20 mg/ml.[15]
-
Purge the vial with an inert gas to minimize oxidation.
-
Vortex the solution until the powder is completely dissolved.
-
For aqueous assays, the stock solution in DMF can be diluted with the aqueous buffer of choice. For example, a 1:1 solution of DMF:PBS (pH 7.2) yields a biliverdin solubility of approximately 0.5 mg/ml.[15]
-
It is recommended not to store the aqueous solution for more than one day.[15]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Biliverdin Reductase (BVR) Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of biliverdin reductase by monitoring the decrease in absorbance of biliverdin or the increase in absorbance of bilirubin.
Materials:
-
Purified biliverdin reductase or cell/tissue lysate containing BVR
-
This compound stock solution
-
NADPH solution
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.7, containing 1 mM EDTA)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the reaction mixture in each well or cuvette by adding the assay buffer, a specific amount of enzyme (purified BVR or lysate), and the desired concentration of this compound (diluted from the stock solution).
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.
-
Immediately monitor the change in absorbance at 450 nm (for bilirubin formation) or 650-670 nm (for biliverdin consumption) over a set period (e.g., 10-30 minutes) at regular intervals (e.g., every 30 seconds).
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the curve.
-
The BVR activity can be calculated using the molar extinction coefficient of bilirubin (ε ≈ 40-60 mM⁻¹cm⁻¹ at 450 nm, depending on the solvent and conditions).
Heme Oxygenase-1 (HO-1) Activity Assay and Product Inhibition by Biliverdin
This protocol outlines a standard in vitro assay for HO-1 activity using hemin (B1673052) as the substrate. It is a coupled assay that relies on the conversion of biliverdin to bilirubin by exogenously added biliverdin reductase. This protocol can be adapted to study the inhibitory effects of biliverdin.
Materials:
-
Purified recombinant HO-1
-
Hemin stock solution
-
Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase
-
NADPH solution
-
Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
This compound stock solution (for inhibition studies)
-
Spectrophotometer
Procedure for HO-1 Activity Assay:
-
Prepare a reaction mixture containing the reaction buffer, purified HO-1 (1-5 µg), and rat liver cytosol (1-2 mg/mL) or a saturating concentration of purified biliverdin reductase.[16]
-
Add hemin to a final concentration of 20 µM.[16]
-
Initiate the reaction by adding NADPH to a final concentration of 0.5 mM.[16]
-
Incubate the reaction mixture at 37°C for 30-60 minutes in the dark.[16]
-
Stop the reaction by adding 500 µL of chloroform and vortexing vigorously.[16]
-
Separate the phases by centrifugation at 10,000 x g for 5 minutes.[16]
-
Carefully collect the lower chloroform phase containing bilirubin.[16]
-
Measure the absorbance of the chloroform extract at 464 nm.[16]
-
Calculate the amount of bilirubin formed using the extinction coefficient of bilirubin in chloroform (ε = 60 mM⁻¹ cm⁻¹).[16] One unit of HO-1 activity is defined as the amount of enzyme that produces 1 nmol of bilirubin per hour.[16]
Adaptation for Product Inhibition Study:
-
Follow the standard HO-1 activity assay protocol as described above.
-
In separate reaction mixtures, add varying concentrations of this compound at the beginning of the incubation period (step 4).
-
Ensure that the added biliverdin does not interfere with the spectrophotometric reading of bilirubin. A proper control without HO-1 should be included for each biliverdin concentration.
-
Measure the HO-1 activity at each biliverdin concentration and compare it to the activity in the absence of added biliverdin.
-
The data can be used to determine the type of inhibition and calculate the inhibition constant (Ki) using appropriate kinetic models (e.g., Dixon or Cornish-Bowden plots).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Heme Catabolism Workflow.
Caption: Nrf2/HO-1 Signaling Pathway.
References
- 1. The Heme Oxygenase/Biliverdin Reductase System and Its Genetic Variants in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological and Clinical Significance of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biliverdin Hydrochloride - Echelon Biosciences [echelon-inc.com]
- 6. Preparation of Bilirubin Through the Biotransformation of Biliverdin Using Whole Cells of Recombinant Yeast [mdpi.com]
- 7. Frontiers | Heme Oxygenase Dependent Bilirubin Generation in Vascular Cells: A Role in Preventing Endothelial Dysfunction in Local Tissue Microenvironment? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Identifying structural and dynamic changes during the Biliverdin Reductase B catalytic cycle [frontiersin.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes: In Vivo Administration of Biliverdin Dihydrochloride
Introduction
Biliverdin (B22007), a green tetrapyrrolic bile pigment, is a product of heme catabolism catalyzed by the enzyme heme oxygenase (HO).[1][2][3] Long considered a waste product, biliverdin is now recognized as a potent bioactive molecule with significant therapeutic potential.[4][5] In vivo, biliverdin is rapidly converted to bilirubin (B190676) by the ubiquitously expressed enzyme biliverdin reductase (BVR).[2][6][7] Both biliverdin and its metabolite, bilirubin, exhibit powerful antioxidant, anti-inflammatory, and cytoprotective properties.[2][4][5][6] These protective effects have been demonstrated in numerous preclinical animal models of diseases characterized by inflammation and oxidative stress, such as ischemia-reperfusion injury, organ transplantation, and endotoxemia.[6][8][9]
These application notes provide a comprehensive overview of the in vivo administration of biliverdin dihydrochloride (B599025) in animal models, offering detailed protocols and summarizing key quantitative data to guide researchers and drug development professionals.
Data Presentation
Solubility and Preparation of Biliverdin Dihydrochloride
Proper solubilization is critical for the effective in vivo delivery of this compound. The compound's solubility characteristics dictate the choice of vehicle and preparation method.
| Parameter | Details | Source |
| Form | Crystalline solid.[3][10] | --INVALID-LINK-- |
| Organic Solvents | Soluble in DMSO and Dimethylformamide (DMF) at approximately 20 mg/mL.[3][10] | --INVALID-LINK-- |
| Aqueous Buffers | Sparingly soluble in aqueous buffers.[10] For aqueous administration, it is often first dissolved in a small amount of base (e.g., 0.2 M NaOH) and the pH is then adjusted to 7.4 with acid (e.g., HCl).[11][12] | --INVALID-LINK--; --INVALID-LINK-- |
| Stability | Photosensitive; protect solutions from light. Prone to oxidation. Aqueous solutions are not recommended for storage for more than one day.[10] DMSO stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[2] | --INVALID-LINK--; --INVALID-LINK-- |
In Vivo Dosage and Administration in Animal Models
The effective dose and route of administration of biliverdin can vary significantly depending on the animal model and the specific disease context.
| Animal Model | Disease Context | Dosage | Route of Administration | Key Findings | Reference(s) |
| Rat | Cerebral Ischemia/Reperfusion (MCAO/R) | 35 mg/kg | Intraperitoneal (i.p.) | Reduced cerebral infarction volume and apoptosis; suppressed inflammation.[11] | [11] |
| Rat | Hepatic Ischemia/Reperfusion | 10 µM and 50 µM (in perfusate) | Ex vivo liver perfusion | Improved portal venous blood flow, increased bile production, and diminished hepatocellular damage.[8][13] | [8][13] |
| Rat | Hemorrhagic Shock & Resuscitation | 35 mg/kg | Intravenous (i.v.) via tail vein | Attenuated acute lung injury. | [12] |
| Mouse | Cardiac Allotransplantation | 50 µmol/kg | Intraperitoneal (i.p.) | Induced donor-specific tolerance to cardiac allografts.[9] | [9] |
| Mouse | Corneal Epithelial Injury | Topical | Topical | Accelerated wound closure and reduced inflammation.[14] | [14] |
| Mouse | Neurobehavioral Study | 2 mg/kg and 8 mg/kg | Intravenous (i.v.) via tail vein | Induced dose-dependent depression- and anxiety-like behaviors.[15] | [15] |
| Swine | Liver Ischemia/Reperfusion | Not specified (dose equivalent to rodent studies) | Not specified | Suppressed IRI-induced liver dysfunction and hepatocyte cell death.[16][17] | [16][17] |
Signaling Pathways Modulated by Biliverdin
Biliverdin exerts its anti-inflammatory effects through the modulation of key signaling pathways. Its conversion to bilirubin is often required, and the enzyme biliverdin reductase (BVR) plays a crucial signaling role beyond its catalytic function.[6][18]
PI3K/Akt-Mediated IL-10 Production
Biliverdin treatment leads to the activation of the PI3K-Akt signaling pathway, which results in the production of the anti-inflammatory cytokine IL-10.[6][7] This process is initiated by the conversion of biliverdin to bilirubin on the cell surface by BVR, which then acts as a signaling scaffold.[7][18]
Inhibition of TLR4 Signaling
Biliverdin can also suppress inflammation by inhibiting the expression of Toll-like receptor 4 (TLR4), a key receptor in innate immunity.[6][18] This mechanism involves the activation of eNOS, production of nitric oxide (NO), and subsequent nuclear translocation of BVR, where it acts as a transcriptional repressor of the TLR4 gene.[6]
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This protocol describes the preparation of a this compound solution for intravenous or intraperitoneal administration in rodents, adapted from methods reported in the literature.[11][12]
Materials:
-
This compound (powder)
-
0.2 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Sterile saline (0.9% NaCl)
-
Sterile 0.22 µm or 0.45 µm syringe filter
-
pH meter
-
Sterile tubes and vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add a small volume of 0.2 M NaOH to dissolve the powder completely. Vortex gently if necessary. The solution will be a dark green color.
-
Slowly add 1 M HCl dropwise while monitoring the pH to adjust it to 7.4. This step is critical and should be performed carefully to avoid over-acidification.
-
Once the pH is stable at 7.4, add sterile saline to reach the final desired concentration (e.g., for a 35 mg/kg dose in a mouse weighing 25g receiving a 200 µL injection, the final concentration would be 4.375 mg/mL).
-
Sterilize the final solution by passing it through a 0.22 µm or 0.45 µm syringe filter into a sterile vial.
-
Crucially, prepare this solution fresh before each experiment and protect it from light at all times by wrapping the vial in aluminum foil. Do not store the aqueous solution.[10]
Protocol 2: General Workflow for In Vivo Efficacy Study
This protocol outlines a typical experimental workflow for evaluating the efficacy of biliverdin in an acute animal model, such as ischemia-reperfusion injury.
Methodology:
-
Animal Acclimatization: House animals in a controlled environment for at least one week to acclimate before any procedures.
-
Randomization: Randomly assign animals to experimental groups (e.g., Sham, Vehicle + Injury, Biliverdin + Injury).
-
Administration: Administer the freshly prepared biliverdin solution or vehicle control via the chosen route (e.g., intraperitoneal injection). The timing of administration relative to the injury is a critical parameter. For acute injury models, pre-treatment is common, ranging from 15 minutes to 1 hour before the insult.[11][12]
-
Disease Induction: Surgically or chemically induce the disease pathology according to the established model protocol (e.g., transiently occluding a cerebral or hepatic artery for ischemia-reperfusion models).
-
Monitoring: Monitor the animals throughout the reperfusion period for health status. Follow approved institutional guidelines for post-operative care.
-
Sample Collection: At the pre-determined experimental endpoint, euthanize the animals and collect blood and tissue samples for analysis.
-
Endpoint Analysis: Analyze collected samples to assess the therapeutic effects of biliverdin. Common endpoints include histological assessment of tissue damage, measurement of inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in serum or tissue homogenates, and analysis of markers of oxidative stress or apoptosis.[8][11][13][16]
References
- 1. Biliverdin Hydrochloride - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Aggie-Feed: USU Researchers Introduce Healthier Alternative to Antibiotics in Livestock Production [usu.edu]
- 5. Biliverdin - Wikipedia [en.wikipedia.org]
- 6. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biliverdin therapy protects rat livers from ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biliverdin protects rat livers from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biliverdin Rescues the HO-2 Null Mouse Phenotype of Unresolved Chronic Inflammation Following Corneal Epithelial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Exogenous Biliverdin Treatment on Neurobehaviors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biliverdin Protects against Liver Ischemia Reperfusion Injury in Swine | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
Application Note: Quantification of Biliverdin Dihydrochloride using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of biliverdin (B22007) dihydrochloride (B599025). Biliverdin, a key intermediate in the heme degradation pathway, is a molecule of significant interest in biomedical research due to its antioxidant and anti-inflammatory properties.[1] This protocol provides a reliable method for researchers to accurately measure biliverdin concentrations in various sample matrices. The described method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water buffered with ammonium (B1175870) acetate, and UV-Vis detection.
Introduction
Biliverdin is a green tetrapyrrolic bile pigment and a product of heme catabolism, catalyzed by the enzyme heme oxygenase.[1][2] It is subsequently reduced to bilirubin (B190676) by biliverdin reductase.[1] As a potent antioxidant, biliverdin and its metabolic pathway are implicated in various physiological and pathological processes, making its accurate quantification crucial for research in areas such as oxidative stress, inflammation, and drug metabolism. This document provides a detailed protocol for the separation and quantification of biliverdin dihydrochloride using HPLC.
Experimental Protocol
Materials and Reagents
-
This compound standard (≥97.0% purity)
-
HPLC grade acetonitrile (MeCN)
-
HPLC grade water
-
Ammonium acetate
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
0.22 µm syringe filters
Equipment
-
HPLC system with a gradient pump, autosampler, and UV-Vis or photodiode array (PDA) detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonication bath
Preparation of Standard Solutions
Stock Solution (e.g., 1 mg/mL): this compound is soluble in organic solvents like DMSO and DMF at concentrations of approximately 20 mg/mL.[3][4][5] It is sparingly soluble in aqueous buffers.[3]
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in a minimal amount of DMSO or DMF. Purging the solvent with an inert gas is recommended.[3]
-
Bring the solution to the final desired volume with the same solvent to achieve a stock concentration of 1 mg/mL.
-
Store the stock solution in amber vials at -20°C to protect it from light and oxidation.[5] Solutions may be stable for up to a month at -20°C.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable diluent (e.g., a mixture of DMSO and water) to cover the desired concentration range for the calibration curve.
Sample Preparation
The sample preparation will vary depending on the matrix (e.g., plasma, tissue homogenate, cell lysate). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interfering substances. For cleaner samples, a simple protein precipitation followed by centrifugation and filtration may be sufficient.
General Procedure for Biological Samples:
-
Add three volumes of ice-cold acetonitrile to one volume of the sample to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC Method
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 10 mM Ammonium Acetate |
| Gradient | 30% to 85% B over 15 minutes[1] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or 30°C |
| Detection Wavelength | 376 nm[3][4] |
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the biliverdin standard against the known concentration of each working standard solution. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Method Validation (Recommended): For rigorous analysis, the method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
Quantitative Data Summary
The following table provides expected performance characteristics of the HPLC method. Actual values should be determined during method validation in the user's laboratory.
| Parameter | Expected Value |
| Retention Time | To be determined (dependent on specific column and conditions) |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway Diagram
Caption: Simplified heme degradation pathway showing the conversion of heme to bilirubin.
References
- 1. HPLC Method for Separation of Bilirubin and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. Biliverdin Hydrochloride - Echelon Biosciences [echelon-inc.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Biliverdin hydrochloride ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Reverse-phase h.p.l.c. separation, quantification and preparation of bilirubin and its conjugates from native bile. Quantitative analysis of the intact tetrapyrroles based on h.p.l.c. of their ethyl anthranilate azo derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Oxidative Stress Pathways with Biliverdin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The heme oxygenase (HO) system is a critical component of the cellular antioxidant defense. Heme oxygenase-1 (HO-1), an inducible enzyme, catalyzes the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO). Biliverdin is subsequently reduced to the potent antioxidant bilirubin (B190676) by biliverdin reductase (BVR).[1] This pathway plays a crucial role in cytoprotection against oxidative insults.
Biliverdin dihydrochloride (B599025), a water-soluble form of biliverdin, serves as a valuable tool for researchers studying oxidative stress pathways.[2] It allows for the direct investigation of the effects of biliverdin and its downstream product, bilirubin, on cellular responses to oxidative challenges. These application notes provide an overview of the utility of biliverdin dihydrochloride in this field and detailed protocols for key experiments.
Key Signaling Pathways
The protective effects of biliverdin are primarily mediated through the Heme Oxygenase-1/Biliverdin Reductase (HO-1/BVR) axis and its interaction with other crucial signaling pathways, most notably the Nrf2 pathway.
Heme Catabolism and the Biliverdin-Bilirubin Antioxidant System
Under conditions of oxidative stress, the expression of HO-1 is upregulated.[3] HO-1 degrades pro-oxidant heme into biliverdin, which is then rapidly converted to bilirubin by BVR. Bilirubin is a powerful antioxidant that can directly scavenge various ROS.[4][5] A proposed, though debated, "bilirubin-biliverdin antioxidant cycle" suggests that bilirubin, upon neutralizing a free radical, is oxidized back to biliverdin, which can then be recycled back to bilirubin by BVR, thus amplifying the antioxidant capacity.[6][7]
Interaction with the Nrf2 Pathway
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their upregulation.[3][8] BVR has also been shown to modulate Nrf2 activity, suggesting a feedback loop that enhances the cellular antioxidant defense.[5]
Data Presentation
The following tables summarize representative quantitative data on the effects of H₂O₂-induced oxidative stress and the protective effects of biliverdin reductase.
Table 1: Effect of H₂O₂ on Cell Viability
| Cell Line | H₂O₂ Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| HeLa | 0 (Control) | 24 | 100 |
| 75 | 24 | ~50[9] | |
| PC12 | 0 (Control) | - | 100 |
| 50 | - | ~93[10] | |
| 100 | - | ~85[10] | |
| 200 | - | ~84[10] |
Table 2: Protective Effect of Biliverdin Reductase A (BLVRA) on H₂O₂-Induced Cell Death
| Cell Line | Treatment | Cell Viability (%) |
| HT-22 | Control | 100 |
| 1 mM H₂O₂ | ~40 | |
| 1 mM H₂O₂ + 1 µM Tat-BLVRA | ~55[4] | |
| 1 mM H₂O₂ + 3 µM Tat-BLVRA | ~65[4] | |
| 1 mM H₂O₂ + 5 µM Tat-BLVRA | ~75[4] |
Experimental Protocols
Experimental Workflow Overview
Protocol 1: Preparation and Application of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 25 mM stock solution of this compound in DMSO.[11]
-
Briefly centrifuge the vial of this compound powder to ensure all powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of DMSO to the vial to achieve a 25 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be a dark green color.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
-
Working Solution Preparation and Cell Treatment:
-
Thaw an aliquot of the 25 mM this compound stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 25 µM). A 1:1000 dilution is a common starting point.[11]
-
Remove the existing medium from the cultured cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., overnight) before inducing oxidative stress or performing downstream assays.
-
Protocol 2: Induction of Oxidative Stress with Hydrogen Peroxide (H₂O₂)
Materials:
-
30% (w/w) solution of H₂O₂
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Cultured cells in appropriate plates or dishes
Procedure:
-
H₂O₂ Stock Solution Preparation:
-
Prepare a fresh stock solution of H₂O₂ (e.g., 100 mM) by diluting the 30% H₂O₂ solution in sterile PBS or serum-free medium. Caution: H₂O₂ is corrosive; handle with appropriate personal protective equipment.
-
-
Induction of Oxidative Stress:
-
Prepare a series of dilutions of the H₂O₂ stock solution in serum-free medium to achieve the desired final concentrations (e.g., 50 µM, 100 µM, 200 µM).[10]
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add the H₂O₂-containing medium to the cells.
-
Incubate the cells for the desired duration (e.g., 1-4 hours). The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.[9][10]
-
Protocol 3: Measurement of Intracellular ROS using DCF-DA Assay
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
DMSO
-
Serum-free medium or PBS
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
DCFH-DA Stock Solution Preparation:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO. Aliquot and store at -20°C, protected from light.
-
-
Cell Staining and Measurement:
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium immediately before use.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS or phenol (B47542) red-free medium to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm), flow cytometer, or visualize under a fluorescence microscope.[12][13][14][15]
-
Protocol 4: Assessment of Cell Viability using MTT Assay
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
PBS
-
DMSO or isopropanol (B130326)
-
Microplate reader
Procedure:
-
MTT Solution Preparation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize the solution and store at 4°C, protected from light.
-
-
Assay Procedure:
-
After the experimental treatment, remove the culture medium from the cells.
-
Add fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After incubation, carefully remove the MTT-containing medium.
-
Add DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]
-
Protocol 5: Gene Silencing using siRNA
Materials:
-
Validated siRNA duplexes for human HMOX1 and BLVRA (commercially available from suppliers like Santa Cruz Biotechnology, Thermo Fisher Scientific, and MyBioSource).[16]
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium without antibiotics
-
Cultured cells
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in complete growth medium without antibiotics at a density that will result in 30-50% confluency at the time of transfection.
-
-
siRNA Transfection:
-
For each well of a 24-well plate, dilute the required amount of siRNA (e.g., 20 pmol) in Opti-MEM™ I medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ I medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells for 24-72 hours before proceeding with the experiment. The efficiency of knockdown should be verified by Western blot or qRT-PCR.
-
Protocol 6: Western Blot for Protein Expression Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HO-1, anti-BVR, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 4°C to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[15]
-
This comprehensive guide provides researchers with the necessary background and detailed protocols to effectively utilize this compound as a tool to investigate the intricate mechanisms of oxidative stress and the cellular antioxidant response.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. Genipin protects against H2O2-induced oxidative damage in retinal pigment epithelial cells by promoting Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tat-Biliverdin Reductase A Exerts a Protective Role in Oxidative Stress-Induced Hippocampal Neuronal Cell Damage by Regulating the Apoptosis and MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biliverdin Reductase (BLVRA) Human siRNA Oligo Duplex (Locus ID 644) [chemicalbook.com]
- 6. Anti-apoptotic effect of caspase inhibitors on H₂O₂-treated HeLa cells through early suppression of its oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. mybiosource.com [mybiosource.com]
- 15. scbt.com [scbt.com]
- 16. thermofisher.com [thermofisher.com]
Application Notes and Protocols for Biliverdin Dihydrochloride-Induced Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) dihydrochloride (B599025), a water-soluble form of the heme catabolite biliverdin, has emerged as a molecule of significant interest in biomedical research. Beyond its role as an intermediate in bilirubin (B190676) production, biliverdin and its subsequent metabolite, bilirubin, are potent bioactive molecules that can modulate various cellular signaling pathways, thereby influencing gene expression. These pathways are implicated in a range of physiological and pathological processes, including oxidative stress, inflammation, and cellular metabolism. This document provides detailed application notes and experimental protocols for utilizing biliverdin dihydrochloride to induce gene expression in a research setting.
Mechanism of Action
This compound primarily influences gene expression through its interaction with and modulation of several key signaling pathways:
-
The Nrf2/ARE Pathway: Biliverdin can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, including Heme Oxygenase-1 (HO-1), thus upregulating their expression.
-
The Aryl Hydrocarbon Receptor (AhR) Pathway: Biliverdin has been identified as an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR). Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter of target genes, such as Cytochrome P450 1A1 (CYP1A1), initiating their transcription.
-
The NF-κB Pathway: Biliverdin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. By preventing the nuclear translocation of NF-κB, biliverdin can downregulate the expression of pro-inflammatory genes like Interleukin-6 (IL-6).
Data Presentation
The following tables summarize quantitative data on the effects of biliverdin on gene expression from various studies.
Table 1: Dose-Dependent Induction of Heme Oxygenase-1 (HO-1) Expression by Biliverdin
| Biliverdin Concentration (µM) | Cell Type | Treatment Time (hours) | Fold Induction of HO-1 mRNA |
| 0 (Control) | PK-15 | 24 | 1.0 |
| 10 | PK-15 | 24 | ~2.5[1] |
| 20 | PK-15 | 24 | ~4.0[1] |
| 40 | PK-15 | 24 | ~5.5[1] |
Table 2: Time-Course of Aryl Hydrocarbon Receptor (AhR) Target Gene Expression
| Treatment Time (hours) | Fold Induction of CYP1A1 mRNA |
| 0 | 1.0 |
| 3 | ~5 |
| 6 | ~15 |
| 9 | ~25[2] |
| 12 | ~20 |
| 24 | ~10[3] |
Table 3: Inhibition of NF-κB Dependent Gene Expression by Biliverdin
Note: Quantitative dose-response data for biliverdin's inhibition of specific NF-κB target genes like IL-6 is not explicitly detailed in the search results. The following is a qualitative representation based on the inhibitory effect on NF-κB activity.
| Biliverdin Concentration (µM) | Effect on NF-κB Transcriptional Activity |
| 0 (Control) | Baseline |
| 10 | Inhibition[4] |
| 20 | Stronger Inhibition[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[5]
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
This compound is sensitive to light and oxidation. Perform all steps under subdued light.[5]
-
Prepare a stock solution by dissolving this compound in DMSO. A concentration of 20 mg/mL in DMSO is achievable.[5][6]
-
For a 25 mM stock solution, dissolve this compound in DMSO.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5][6]
Protocol 2: Induction of Gene Expression in Cultured Cells
Materials:
-
Cultured mammalian cells (e.g., HepG2 for Nrf2 and AhR studies, HEK293 for NF-κB studies)
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA extraction, 96-well plates for reporter assays) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): For some signaling pathways, it may be beneficial to serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Treatment Preparation: Dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. It is recommended to perform a dose-response experiment (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest biliverdin concentration).
-
Incubation: Incubate the cells for the desired time period. For time-course experiments, typical time points range from 4 to 48 hours.
-
Harvesting: After incubation, proceed with cell harvesting for downstream analysis (e.g., RNA extraction for qRT-PCR or cell lysis for luciferase reporter assays).
Protocol 3: Quantification of Gene Expression by qRT-PCR
Materials:
-
Treated and control cells from Protocol 2
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for your target gene (e.g., HO-1, CYP1A1, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin).
qRT-PCR Primers for Human Genes:
| Gene | Forward Primer Sequence | Reverse Primer Sequence | Source |
| HO-1 (HMOX1) | CCAGGCAGAGAATGCTGAGTTC | AAGACTGGGCTCTCCTTGTTGC | [7] |
| CYP1A1 | (Commercially available) | (Commercially available) | [8][9] |
| IL-6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG | [10] |
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA extraction kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reactions using SYBR Green master mix, your cDNA template, and the gene-specific primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the biliverdin-treated samples relative to the vehicle control, normalized to the housekeeping gene.
Protocol 4: Luciferase Reporter Assay for Pathway Activation
Materials:
-
Cells cultured in 96-well plates
-
Reporter plasmid (e.g., Nrf2/ARE-luciferase, AhR/XRE-luciferase, or NF-κB-luciferase)
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-luciferase assay kit
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound as described in Protocol 2.
-
Cell Lysis: After the desired incubation time (typically 16-24 hours), wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.[11][12]
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the fold induction of reporter activity in the biliverdin-treated cells compared to the vehicle control.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by biliverdin to induce or repress gene expression.
Experimental Workflows
Caption: Experimental workflows for quantifying biliverdin-induced gene expression.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. origene.com [origene.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. origene.com [origene.com]
- 8. sinobiological.com [sinobiological.com]
- 9. CYP1A1 - PrimePCR Assay and Template | Life Science | Bio-Rad [commerce.bio-rad.com]
- 10. thno.org [thno.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biliverdin Dihydrochloride Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Biliverdin (B22007) dihydrochloride (B599025) in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is the optimal solvent and storage condition for Biliverdin dihydrochloride?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at a concentration of approximately 20 mg/mL.[1] It has limited solubility in aqueous buffers. For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in DMSO or DMF and then dilute it with the aqueous buffer of choice.[1] Stock solutions in DMSO (around 10-50 mM) should be stored at -20°C, protected from light and air (e.g., under argon or nitrogen).[2] These solutions are generally stable for up to one month at -20°C and for several days at 4°C.[2] Avoid repeated freeze-thaw cycles.[2] Due to its photosensitivity, always store solutions in light-protected containers.[2]
2. What is the typical concentration range of this compound for cell culture experiments?
The effective concentration of this compound is highly dependent on the cell type and the desired biological effect. Studies have shown that its effects can be dose-dependent, with different outcomes at micromolar versus millimolar concentrations. For example, in some cancer cell lines, micromolar concentrations have been reported to inhibit apoptosis, while millimolar concentrations can induce it.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
3. Can this compound be toxic to cells?
Yes, this compound can exhibit cytotoxicity, particularly at higher concentrations. The half-maximal inhibitory concentration (IC50) varies significantly between cell lines. For instance, the IC50 after 24 hours of treatment was found to be 247.4 µM for MCF-7 and 168.9 μM for MDA-MB-468 breast cancer cells.[4] Therefore, it is essential to determine the IC50 for your specific cell line to identify a suitable concentration range for your experiments.
4. How does this compound affect signaling pathways?
Biliverdin and its metabolite, bilirubin (B190676), are involved in several key signaling pathways. The primary pathway is the Heme Degradation Pathway , where heme is converted to biliverdin by heme oxygenase (HO-1) and then to bilirubin by biliverdin reductase (BVR).[5] Biliverdin has also been shown to inhibit the activation of NF-κB , a key regulator of inflammation and apoptosis.[6][7] Furthermore, it can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[1]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible cell viability results.
-
Question: My cell viability assay results vary significantly between experiments. What could be the cause?
-
Answer:
-
Solution Preparation: Ensure that your this compound stock solution is freshly prepared and properly stored. The compound is sensitive to light and oxidation, which can affect its activity.[2]
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a uniform cell density across all wells of your microplate.
-
Incubation Time: The effects of this compound can be time-dependent.[4] Use a consistent incubation time for all experiments.
-
Assay Protocol: Strictly adhere to the protocol for your chosen cell viability assay (e.g., MTT, Alamar Blue). Variations in incubation times with the reagent or in the solubilization step can lead to inconsistent results.
-
Problem 2: Unexpected cytotoxic effects at low concentrations.
-
Question: I am observing high levels of cell death even at low concentrations of this compound. What should I check?
-
Answer:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% v/v for DMSO). Run a solvent control to assess its effect on cell viability.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to certain compounds. It is crucial to perform a thorough literature search for your specific cell line or to conduct a preliminary dose-response experiment starting from very low concentrations.
-
Compound Purity: Verify the purity of your this compound. Impurities could contribute to unexpected cytotoxicity.
-
Problem 3: Difficulty dissolving this compound in aqueous media.
-
Question: My this compound is not dissolving properly in my cell culture medium. How can I improve its solubility?
-
Answer:
-
Use of Organic Solvents: this compound has poor solubility in aqueous buffers.[1] Prepare a concentrated stock solution in an organic solvent like DMSO or DMF first.[1]
-
Serial Dilutions: From your concentrated stock, perform serial dilutions in the cell culture medium to achieve the desired final concentrations. Ensure thorough mixing after each dilution.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in the culture medium as low as possible to avoid solvent-induced cytotoxicity.
-
Data Presentation
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 247.4 | [4] |
| MDA-MB-468 | Breast Cancer | 24 | 168.9 | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate controls, including a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Alamar Blue (Resazurin) Assay for Cell Viability
This protocol is based on standard Alamar Blue assay procedures.[6]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Alamar Blue Addition: Prepare a 10% (v/v) solution of Alamar Blue reagent in cell culture medium. Add an amount of this solution equal to 10% of the volume in each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light. The incubation time may need to be optimized for your cell line.
-
Fluorescence/Absorbance Measurement: Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is based on the principle of measuring LDH released from damaged cells.[9]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (as per the manufacturer's instructions). This typically includes a substrate and a dye that changes color upon reaction with LDH.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Visualizations
Caption: The Heme Degradation Pathway illustrating the conversion of Heme to Biliverdin and subsequently to Bilirubin.
Caption: A general experimental workflow for assessing the effect of this compound on cell viability.
Caption: Simplified diagram of Biliverdin's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Biliverdin reductase and bilirubin in hepatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biliverdin Hydrochloride - Echelon Biosciences [echelon-inc.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Bilirubin and the Other “Yellow Players” in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. INHIBITION OF BILIVERDIN REDUCTASE DIMINISHED THE PROTECTIVE ACTIVITY OF BILIRUBIN AND BILIVERDIN AGAINST OXIDATIVE STRESS-INDUCED INJURY IN HUMAN VASCULAR ENDOTHELIUM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
preventing degradation of Biliverdin dihydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Biliverdin (B22007) dihydrochloride (B599025) in solution.
Troubleshooting Guide
Issue 1: My Biliverdin dihydrochloride solution changed color from green to brown.
Question: I dissolved my this compound in DMSO, and after a short period, the solution turned from a vibrant green to a brownish color. What is causing this, and is my sample still usable?
Answer: A color change from green to brown is a common indicator of oxidation.[1] Biliverdin is susceptible to oxidation, especially when exposed to atmospheric oxygen.
-
Cause: The tetrapyrrole backbone of biliverdin is prone to oxidation, leading to the formation of degradation products that alter the solution's color.
-
Solution Usability: The brownish solution contains oxidized forms of biliverdin and likely has reduced biological activity. For most applications, it is recommended to discard the solution and prepare a fresh batch.
-
Prevention:
-
Inert Gas: When preparing stock solutions, purge the solvent (e.g., DMSO, DMF) with an inert gas like argon or nitrogen before dissolving the this compound.[2] After preparation, store the solution under an inert atmosphere.
-
Minimize Headspace: Use vials that are appropriately sized for your solution volume to minimize the amount of air in the headspace.
-
Fresh Solutions: Prepare fresh solutions for immediate use whenever possible.
-
Issue 2: I am seeing a decrease in the absorbance reading of my Biliverdin solution over time.
Question: I am conducting a multi-day experiment and have noticed a consistent decrease in the absorbance of my this compound solution at its characteristic wavelength (around 376 nm and 689 nm). Why is this happening?
Answer: A decrease in absorbance strongly suggests degradation of the biliverdin molecule. This is most commonly caused by photodegradation or gradual oxidation.
-
Cause:
-
Photodegradation: Biliverdin is highly sensitive to light, particularly UV and visible light. Exposure leads to photochemical reactions that break down the molecule, reducing its concentration and thus its absorbance.
-
Oxidation: As mentioned in Issue 1, slow oxidation can also contribute to a decrease in the concentration of the parent biliverdin molecule.
-
-
Troubleshooting Steps:
-
Protect from Light: Always store this compound, both in solid form and in solution, protected from light. Use amber vials or wrap containers in aluminum foil. Conduct experimental manipulations in a darkened room or under low-light conditions whenever feasible.
-
Storage Temperature: Ensure your solutions are stored at the correct temperature. For short-term storage (several days), 4°C is acceptable, but for longer-term storage (up to a month), -20°C or -80°C is recommended.
-
Control Experiments: Prepare a control solution stored under ideal conditions (dark, inert atmosphere, appropriate temperature) and compare its absorbance to your experimental solution over the same time course. This will help differentiate between experimental consumption and degradation.
-
Issue 3: My aqueous Biliverdin solution appears cloudy or has precipitated.
Question: I prepared an aqueous solution of this compound, and it either appeared cloudy initially or formed a precipitate after storage. How can I resolve this?
Answer: this compound has poor solubility in aqueous buffers.[2] Precipitation is a common issue if the solubility limit is exceeded or if the pH is not optimal.
-
Cause:
-
Resolution and Prevention:
-
Use of Organic Solvents: For maximum solubility, first dissolve the this compound in an organic solvent like DMSO or DMF to create a concentrated stock solution.[2] This stock solution can then be diluted into the aqueous buffer of your choice.
-
pH Adjustment: For direct dissolution in aqueous solutions, ensure the pH is above 9 for initial solubilization. Once dissolved, the pH can be carefully adjusted down to 7.[3]
-
Avoid Prolonged Aqueous Storage: It is not recommended to store aqueous solutions of biliverdin for more than one day.[2] Prepare fresh dilutions from your organic stock solution for each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: For high concentration stock solutions, DMSO and dimethylformamide (DMF) are the recommended solvents, with a solubility of approximately 20 mg/mL.[2] The solvent should be purged with an inert gas before use.[2]
Q2: How should I store my solid this compound?
A2: Solid this compound should be stored at -20°C, protected from light.[2] Under these conditions, it is stable for at least four years.[2]
Q3: What are the recommended storage conditions for this compound solutions?
A3: The optimal storage conditions depend on the solvent and the intended duration of storage. The following table summarizes the recommended conditions:
| Solvent | Storage Temperature | Duration | Recommendations |
| DMSO / DMF | -20°C | Up to 1 month | Store under inert gas (Ar or N₂), protect from light, aliquot to avoid freeze-thaw cycles. |
| DMSO / DMF | -80°C | Up to 6 months[1] | Store under inert gas, protect from light, aliquot to avoid freeze-thaw cycles.[1] |
| Aqueous Buffer | 4°C | Not recommended for more than one day[2] | Prepare fresh before use. |
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation. Prepare small aliquots of your stock solution to be used for individual experiments.
Q5: What are the primary degradation pathways for Biliverdin?
A5: The two main degradation pathways are photodegradation and oxidation.
-
Photodegradation: Exposure to light can lead to the formation of various photo-oxidation products.
-
Oxidation: Biliverdin can be oxidized by reactive oxygen species, leading to the cleavage of the tetrapyrrole backbone and the formation of smaller pyrrolic compounds, such as propentdyopents and BOXes (bilirubin oxidation end products).[4]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial or clear vial wrapped in aluminum foil
-
Precision microbalance
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
In a separate amber glass vial, dispense the required volume of DMSO.
-
Bubble inert gas through the DMSO for 5-10 minutes to remove dissolved oxygen.
-
Carefully add the solid this compound to the deoxygenated DMSO.
-
Vortex briefly until the solid is completely dissolved. The solution should be a clear, dark green.
-
Blanket the headspace of the vial with the inert gas before sealing tightly.
-
For storage, create single-use aliquots in smaller amber vials, again blanketing with inert gas before sealing.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
On the day of the experiment, thaw one aliquot of the DMSO stock solution at room temperature, protected from light.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While vortexing the buffer, slowly add the calculated volume of the DMSO stock solution. This gradual addition helps to prevent precipitation.
-
Use the freshly prepared aqueous working solution immediately. Do not store for more than one day.[2]
-
Visualizations
Caption: Major degradation pathways of Biliverdin.
Caption: Recommended workflow for preparing Biliverdin solutions.
References
Technical Support Center: Biliverdin Dihydrochloride-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Biliverdin (B22007) dihydrochloride-based assays and improve signal quality.
Frequently Asked Questions (FAQs)
Q1: What are the common types of assays that use Biliverdin dihydrochloride (B599025)?
A1: Biliverdin dihydrochloride is primarily used as a substrate in assays measuring the activity of Biliverdin Reductase (BVR), an enzyme that converts biliverdin to bilirubin (B190676).[1][2][3] Common assay formats include:
-
Absorbance-Based Assays: These traditional methods measure the increase in absorbance at approximately 450-468 nm, which corresponds to the formation of bilirubin.[1][4]
-
Fluorescence-Based Assays: These newer, more sensitive assays utilize a fluorescent protein (like UnaG or HUG) that binds to the bilirubin produced, resulting in a fluorescent signal.[1][5][6][7] This method can detect bilirubin concentrations as low as 1 nM.[1]
Q2: My signal is very low or non-existent. What are the potential causes?
A2: Low or no signal in a biliverdin-based assay can stem from several factors:
-
Inactive Enzyme: Ensure your Biliverdin Reductase (BVR) is active.
-
Substrate Degradation: Biliverdin is sensitive to light and oxidation.[8] Improper handling or storage can lead to degradation.
-
Incorrect Cofactor Concentration: BVR activity is dependent on cofactors like NADPH or NADH.[1][3][6] Ensure the correct cofactor is used at the optimal concentration.
-
Suboptimal Assay Conditions: pH and temperature can significantly impact enzyme activity.[6][9][10]
-
Insufficient Incubation Time: The enzymatic reaction may not have had enough time to proceed.
Q3: How should I properly handle and store this compound?
A3: Proper handling and storage are critical for maintaining the integrity of this compound.
-
Protection from Light: Biliverdin is photosensitive and should be protected from light by using amber vials or wrapping containers in foil.[8]
-
Protection from Air/Oxidation: It is prone to oxidation, which can be observed by a color change from green to brown.[8] Solutions should be purged with an inert gas like argon or nitrogen.[11]
-
Solvent: Dissolve in organic solvents like DMSO or DMF.[11] It is sparingly soluble in aqueous buffers.[11]
-
Storage of Solutions: Aliquots in DMSO can be stored at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.[8] Aqueous solutions are not recommended for storage for more than one day.[11]
Q4: What are potential sources of interference in my assay?
A4: Several substances can interfere with biliverdin-based assays:
-
Bilirubin: The product of the BVR reaction, bilirubin, can interfere with some analytical methods and may also spontaneously oxidize back to biliverdin, causing inaccuracies.[12][13][14]
-
Hemolysis: The presence of hemoglobin from red blood cell lysis can interfere with absorbance readings.[12]
-
Lipemia: High lipid content in samples can also affect results.[12]
-
Sample Components: Endogenous fluorescent molecules in biological samples can contribute to high background fluorescence.[1][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal or No Signal | Inactive Enzyme (BVR) | Use a positive control with a known active BVR to verify enzyme activity.[9] |
| Degraded Biliverdin Substrate | Prepare fresh biliverdin solutions. Protect from light and oxygen during preparation and storage.[8] Check for a color change from green to brown, which indicates degradation. | |
| Incorrect Cofactor (NADPH/NADH) | Verify the correct cofactor is being used for the specific BVR isoform and pH. BVR has dual pH optima with different cofactor preferences (NADH at acidic pH, NADPH at basic pH).[3] Prepare cofactor solutions fresh.[1] | |
| Suboptimal pH | Ensure the assay buffer pH is optimal for the BVR being used. For example, a pH of 8.5 or 8.7 is often used for NADPH-dependent reactions.[1][5][6] | |
| Insufficient Incubation Time/Temperature | Optimize incubation time and temperature. A common condition is 37°C.[9] Perform a time-course experiment to determine the optimal reaction time.[1] | |
| High Background Signal | Autofluorescence from Sample | If using a fluorescence-based assay, measure the fluorescence of a "blank" sample (containing everything except the fluorescent reporter like UnaG/HUG) and subtract this from your measurements.[15] |
| Contaminated Reagents or Labware | Use high-purity reagents and clean labware. Consider using glass-bottom plates for fluorescence assays to reduce background from plastic.[15] | |
| Interference from Hemolysis or Lipemia | Prepare samples carefully to avoid hemolysis. If samples are lipemic, consider a sample preparation step to remove lipids.[12] | |
| Poor Reproducibility | Inconsistent Reagent Preparation | Prepare master mixes for reagents to ensure consistency across wells.[1] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. | |
| Temperature Fluctuations | Ensure consistent temperature control during the assay incubation.[9] | |
| Timing Inconsistencies | Be precise with the timing of reagent additions and measurements, especially for kinetic assays. |
Experimental Protocols
Protocol 1: Fluorescence-Based Biliverdin Reductase (BVR) Activity Assay in Cell Lysates
This protocol is adapted from a novel fluorescence-based assay for measuring BVR activity.[1]
1. Reagent Preparation:
-
BVR Assay Buffer: 100mM Tris Base, 1mM EDTA, pH adjusted to 8.7.[1]
-
Biliverdin Stock Solution: 6M in Methanol, store at -20°C.[1]
-
NADPH Solution: Prepare fresh at 16mg/mL in BVR Assay Buffer.[1]
-
UnaG Solution: 70µg/mL in BVR Assay Buffer.[1]
-
RIPA Lysis Buffer: Supplement with protease and phosphatase inhibitors.[1]
-
Bilirubin Standards: Prepare fresh 2X concentrations (e.g., 0, 20, 200, 2000, 20,000 nM) in PBS.[1]
2. Sample Preparation (Cell Lysates):
-
Culture cells to confluency.
-
Lyse cells with cold RIPA buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge to clear the lysate and collect the supernatant.
-
Determine the protein concentration of the lysate.
3. Assay Procedure (96-well plate format):
-
Prepare a 2X master mix containing BVR Assay Buffer, NADPH, and Biliverdin.
-
In a 1.5mL tube, add 300-400 µg of protein lysate and adjust the volume to 250µL with BVR Assay buffer.
-
Add 250µL of the 2X master mix to the protein lysate.
-
Vortex and incubate in the dark at 37°C.
-
At desired time points, transfer 100µL of the reaction mixture to a 96-well plate.
-
Add 100µL of the UnaG solution to each well.
-
Prepare a standard curve by adding 100µL of each bilirubin standard to the 96-well plate, followed by 100µL of the UnaG solution.
-
Include a blank control (RIPA buffer instead of lysate).
-
Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths for the UnaG-bilirubin complex.
Protocol 2: HUG-Based Fluorometric Assay for Biliverdin
This protocol is based on the enzymatic conversion of biliverdin to bilirubin, which then binds to the recombinant protein HUG, eliciting a fluorescent signal.[5][6][7]
1. Reagent Preparation:
-
PBS (pH 8.5): Prepare from tablets and adjust pH with 1M NaOH.[5][7]
-
PBS-BSA Solution: 4 g/L Bovine Serum Albumin in PBS pH 8.5.[5][7]
-
HUG Working Solution: 0.05 mg/mL HUG protein in PBS pH 8.5.[6]
-
Enzyme Mixture: 3.7 IU/mL BVR and 1 mM NADPH in PBS pH 8.5.[6]
-
Biliverdin Standard Solutions: Prepare serial dilutions in PBS-BSA.[6]
2. Assay Procedure (96-well plate format):
-
Add standard biliverdin solutions or samples to the wells of a 96-well microplate.
-
Add the HUG working solution to each well.
-
To initiate the reaction, add the enzyme mixture (BVR and NADPH) to convert biliverdin to bilirubin.
-
Incubate the plate to allow the reaction to reach a steady state. Incubation can be overnight at 25°C.[6]
-
Measure the fluorescence emission in a microplate reader at the appropriate wavelengths for the HUG-bilirubin complex.
Visualizations
Caption: Heme catabolism pathway showing the conversion of heme to bilirubin.
Caption: General workflow for a fluorescence-based Biliverdin Reductase assay.
References
- 1. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for the assay of biliverdin by the recombinant protein HUG [protocols.io]
- 6. Combined fluorometric analysis of biliverdin and bilirubin by the recombinant protein HUG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biliverdin hydrochloride ≥97.0% (TLC) | 856699-18-8 [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Factors affecting the binding of bilirubin to serum albumins: validation and application of the peroxidase method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Interference in autoanalyzer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high-throughput biliverdin assay using infrared fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frequency of icteric interference in clinical chemistry laboratory tests and causes of severe icterus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Biliverdin Dihydrochloride Experiments
Welcome to the Technical Support Center for Biliverdin (B22007) Dihydrochloride (B599025) experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this potent antioxidant and anti-inflammatory agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and reproducibility of your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments with Biliverdin dihydrochloride.
1. Solubility and Solution Preparation
-
Question: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended procedure for preparing a stock solution?
Answer: this compound has very poor solubility in aqueous buffers at neutral or acidic pH.[1] Direct addition to buffers like PBS will likely result in precipitation or incomplete dissolution.
Troubleshooting Steps:
-
Primary Dissolution in Organic Solvent: First, dissolve the this compound powder in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) are the most commonly recommended solvents, with a solubility of approximately 20 mg/mL.[1]
-
Purge with Inert Gas: To prevent oxidation, it is advisable to purge the solvent with an inert gas like argon or nitrogen before adding the this compound.
-
Aqueous Dilution: For experiments requiring an aqueous solution, you can then perform a serial dilution of the organic stock solution into your aqueous buffer. For instance, a 1:1 dilution of a DMF stock into PBS (pH 7.2) can yield a final concentration of approximately 0.5 mg/mL.[1]
-
Basic Aqueous Solutions: Alternatively, this compound is soluble in basic aqueous solutions (initial dissolution at pH > 9) and can remain in solution down to pH 7.[2] It is also soluble in methanol (B129727) and ethanol (B145695) if the solution is made slightly basic.[2]
-
-
Question: My prepared this compound solution has changed color from green to brown. What does this indicate?
Answer: A color change from green to brown is a sign of oxidation.[3] Biliverdin is susceptible to oxidation, especially when in solution and exposed to air.
Troubleshooting Steps:
-
Use Freshly Prepared Solutions: It is highly recommended to use freshly prepared solutions for your experiments. Aqueous solutions should not be stored for more than one day.[1]
-
Inert Atmosphere: When preparing and storing stock solutions, work under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.
-
Proper Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C.
-
2. Stability and Storage
-
Question: How should I store my solid this compound and its stock solutions to ensure stability?
Answer: Proper storage is critical to maintain the integrity of this compound.
Solid Form: Store the solid powder at -20°C, protected from light.[1]
Stock Solutions:
-
Question: I suspect my this compound has degraded. What are the main causes of degradation?
Answer: The two primary causes of this compound degradation are photodegradation and oxidation.
-
Photodegradation: Biliverdin is photosensitive and will degrade upon exposure to visible or UV light.[3] All steps involving the handling of biliverdin solutions should be performed with minimal light exposure.
-
Oxidation: As mentioned, exposure to atmospheric oxygen can lead to oxidation, indicated by a color change.
-
3. Cell-Based Assays
-
Question: I am observing cytotoxicity in my cell culture experiments with this compound. How can I mitigate this?
Answer: While Biliverdin is generally considered cytoprotective, high concentrations or issues with the solvent can lead to toxicity.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
-
Solvent Control: Always include a vehicle control (the solvent used to dissolve the biliverdin, e.g., DMSO) in your experiments to ensure that the observed toxicity is not due to the solvent itself. Keep the final solvent concentration in your culture medium low (typically below 0.5%).
-
Purity of Biliverdin: Ensure you are using high-purity this compound, as impurities could contribute to cytotoxicity.
-
4. Antioxidant Assays
-
Question: I am getting inconsistent results in my antioxidant capacity assays (e.g., ORAC, ABTS) with Biliverdin. What could be the issue?
Answer: Inconsistent results in antioxidant assays can stem from several factors related to the properties of Biliverdin and the assay itself.
Troubleshooting Steps:
-
Solubility Issues: Poor solubility of Biliverdin in the assay buffer can lead to inaccurate measurements. Ensure complete dissolution using the recommended two-step procedure (dissolving in an organic solvent first).
-
Interference with Assay Reagents: The green color of Biliverdin can potentially interfere with colorimetric or fluorometric readouts of some assays. It is important to run appropriate blank controls containing Biliverdin at the same concentration as in the experimental wells to subtract any background signal.
-
Pro-oxidant Activity: Under certain conditions, such as in the presence of transition metal ions like copper, biliverdin and its metabolite bilirubin (B190676) can exhibit pro-oxidant activity. This could lead to confounding results in assays that are sensitive to such effects.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ~20 mg/mL[1] | Purge with inert gas recommended. |
| DMF | ~20 mg/mL[1] | Purge with inert gas recommended. |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[1] | Prepare by diluting a DMF stock solution. |
| Basic Aqueous Solution | Soluble[2] | Initial dissolution at pH > 9. Stable down to pH 7. |
| Methanol | Soluble[2] | If made slightly basic. |
| Ethanol | Soluble[2] | If made slightly basic. |
Table 2: Stability of this compound Solutions
| Storage Condition | Solvent | Duration | Stability Notes |
| -20°C | DMSO/DMF | Up to 1 month[4] | Protect from light and air. Avoid freeze-thaw cycles. |
| -80°C | DMSO/DMF | Up to 6 months[4] | Protect from light and air. Avoid freeze-thaw cycles. |
| 4°C | DMSO/DMF | Several days | For short-term storage only. Protect from light. |
| Room Temperature | Aqueous Buffer | < 24 hours[1] | Not recommended for storage. Use immediately. |
| Exposure to Light | All Solvents | Rapid Degradation | Photosensitive; always protect from light.[3] |
| Exposure to Air | All Solvents | Oxidation | Indicated by a color change from green to brown.[3] |
Experimental Protocols
1. Protocol for Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a fume hood.
-
Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve a concentration of 10-20 mg/mL. To minimize oxidation, it is recommended to use a solvent that has been purged with argon or nitrogen.
-
Vortex the solution until the powder is completely dissolved. The solution should be a clear, dark green.
-
Aliquot the stock solution into small volumes in amber or foil-wrapped microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
2. Protocol for Biliverdin Reductase (BVR) Activity Assay
This protocol is adapted from commercially available kits and published literature.
Materials:
-
Cell or tissue lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.7)
-
This compound stock solution (in DMSO)
-
NADPH solution (freshly prepared)
-
96-well microplate
-
Spectrophotometer capable of reading at 450 nm
Procedure:
-
Prepare the cell or tissue lysate according to standard protocols. Determine the protein concentration of the lysate.
-
In a 96-well plate, add a suitable amount of cell lysate (e.g., 50 µg of total protein) to each well.
-
Prepare a reaction mixture containing Assay Buffer, 10 µM this compound, and 100 µM NADPH.
-
Initiate the reaction by adding the reaction mixture to the wells containing the cell lysate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 450 nm over time. This corresponds to the formation of bilirubin.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
3. Protocol for Total Antioxidant Capacity (ABTS) Assay with Biliverdin
This is a general protocol that can be adapted for Biliverdin.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Trolox (for standard curve)
-
96-well microplate
-
Spectrophotometer capable of reading at 734 nm
Procedure:
-
Prepare ABTS radical cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Prepare ABTS•+ working solution:
-
Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Prepare Standard Curve:
-
Prepare a series of dilutions of Trolox in PBS to be used as the standard.
-
-
Assay:
-
In a 96-well plate, add a small volume (e.g., 10 µL) of your Biliverdin sample (diluted in PBS from the DMSO stock), standard, or blank (PBS with the same final concentration of DMSO as the samples).
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.
-
Incubate at room temperature for a set time (e.g., 6 minutes).
-
Read the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the ABTS•+ absorbance by your samples and the standards.
-
Plot the percentage inhibition versus the concentration of the Trolox standards to create a standard curve.
-
Determine the antioxidant capacity of your Biliverdin sample by comparing its percentage inhibition to the standard curve. Express the results as Trolox equivalents.
-
Visualizations
Caption: The Heme Oxygenase (HO-1) pathway demonstrating the catabolism of heme to biliverdin and its subsequent reduction to bilirubin.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
Technical Support Center: Biliverdin Dihydrochloride in Fluorescence Applications
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with Biliverdin (B22007) dihydrochloride (B599025), particularly for minimizing background fluorescence and optimizing its use with near-infrared fluorescent proteins (iRFPs).
Frequently Asked Questions (FAQs)
Q1: What is Biliverdin dihydrochloride and why is it used in fluorescence imaging?
This compound is the salt form of biliverdin, a natural green tetrapyrrolic bile pigment. It is a metabolic intermediate in the breakdown of heme. In fluorescence imaging, it serves as a crucial exogenous chromophore for a class of near-infrared fluorescent proteins (iRFPs) derived from bacterial phytochromes.[1][2] These iRFPs require biliverdin to fold into their fluorescent conformation. The use of iRFPs is advantageous for in vivo imaging due to the low tissue autofluorescence in the near-infrared spectrum, allowing for a better signal-to-noise ratio.[3][4]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical to prevent degradation and precipitation.
-
Solvent: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[5] It is only sparingly soluble in aqueous buffers.[5] For cell culture applications, DMSO is the most common solvent.
-
Preparation: To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO to your desired concentration (e.g., 25 mM). Purging the solvent with an inert gas like argon or nitrogen before dissolving the solid can help prevent oxidation.[5]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[6] Biliverdin is photosensitive and can degrade upon exposure to light.[6]
Q3: What is the optimal concentration of Biliverdin to use for iRFP imaging in cell culture?
The optimal concentration can vary between cell lines and experimental setups. However, a final concentration of 25 µM in the cell culture medium is a widely used and effective starting point.[1] It is recommended to perform a titration to determine the optimal concentration for your specific system that maximizes the signal-to-noise ratio.
Q4: Why is the fluorescence signal from my iRFP-expressing cells still low even after adding Biliverdin?
A primary reason for low iRFP fluorescence, even with biliverdin supplementation, is the rapid enzymatic reduction of biliverdin to bilirubin (B190676) by the endogenous enzyme Biliverdin Reductase A (BLVRA) .[1] This depletion of the necessary chromophore limits the amount of active iRFP. Studies have shown that knocking out the Blvra gene is a highly effective method to significantly increase and sustain iRFP brightness, proving more effective than simply increasing the exogenous biliverdin concentration.[1]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure your signal and make quantification unreliable.
| Potential Cause | Explanation | Recommended Solution |
| Autofluorescence | Mammalian cells and tissues naturally fluoresce, primarily due to molecules like NADH and flavins. Some culture media components can also be fluorescent. | Include an "unstained, no biliverdin" control to assess baseline autofluorescence. Image cells in an optically clear, phenol (B47542) red-free medium. If tissue autofluorescence is high, consider pre-treatment with photobleaching agents. |
| Excess Biliverdin | While necessary, unbound or excess biliverdin in the medium can contribute to background noise. | After incubating cells with biliverdin-supplemented medium, wash the cells 2-3 times with a buffered saline solution (e.g., PBS) before imaging to remove any unbound chromophore. |
| Degraded Biliverdin | Biliverdin is sensitive to light and oxidation. Degraded products may have different spectral properties and contribute to background. | Prepare fresh stock solutions regularly. Store aliquots properly at -20°C or -80°C, protected from light. A color change of the stock solution from green to brown indicates degradation. |
| Imaging Vessel | Plastic-bottom cell culture plates and flasks can exhibit significant autofluorescence. | Use imaging-specific vessels with glass or polymer coverslip bottoms (e.g., glass-bottom dishes or plates) that have low autofluorescence. |
Issue 2: Low or No iRFP Signal
A weak signal can prevent the detection of your protein of interest.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Biliverdin | The intracellular concentration of endogenous biliverdin is often insufficient to saturate the iRFP, leading to a dim signal.[1] | Supplement the culture medium with exogenous this compound. Start with a concentration of 25 µM and optimize by titration. |
| Rapid Biliverdin Degradation | The enzyme Biliverdin Reductase A (BLVRA) rapidly converts biliverdin to bilirubin, depleting the chromophore needed for iRFP fluorescence.[1] | For maximal and sustained signal, consider using a cell line with a genetic knockout of Blvra.[1] This is more effective than increasing biliverdin concentration. |
| Poor iRFP Expression | The low signal may be due to low expression levels of the iRFP-tagged protein itself. | Verify the expression of your iRFP fusion protein using an independent method, such as Western blotting. |
| Suboptimal Incubation Time | It takes time for cells to uptake biliverdin and for the iRFP to mature. | Incubate cells with biliverdin-supplemented media for an adequate period, typically overnight (12-24 hours), before imaging. |
Issue 3: Precipitation in Cell Culture Media
Precipitates can be toxic to cells and interfere with imaging.
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution ("Crashing Out") | Adding a highly concentrated DMSO stock directly into a large volume of aqueous media can cause the hydrophobic compound to immediately precipitate.[7] | Perform a serial or intermediate dilution. First, dilute the concentrated DMSO stock into a small volume of pre-warmed (37°C) culture medium while gently vortexing, then add this intermediate solution to the final culture volume.[7] |
| Temperature Shock | Adding a cold stock solution to warmer media or temperature fluctuations can reduce the solubility of media components and the compound. | Always use pre-warmed (37°C) cell culture media for dilutions. Minimize the time culture vessels are outside the incubator.[7] |
| High Final Concentration | The final concentration of this compound or DMSO in the media may exceed its solubility limit. | Ensure the final working concentration of biliverdin is appropriate (start with ≤25 µM). Keep the final DMSO concentration below 0.5%, and ideally below 0.1%, as high concentrations can be toxic to cells. |
| Interaction with Media Components | Biliverdin may interact with salts or other components in the media, forming insoluble complexes over time.[7] | If delayed precipitation occurs, consider trying a different basal media formulation. Ensure all media components are fully dissolved before adding the biliverdin solution. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₃H₃₄N₄O₆ · HCl | [5] |
| Molecular Weight | 619.1 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Solubility in DMSO/DMF | ~20 mg/mL | [5] |
| Solubility in Aqueous Buffer | Sparingly soluble | [5] |
| Storage of Solid | -20°C (≥4 years) | [5] |
| Storage of DMSO Stock | -20°C (1 month), -80°C (6 months) | [6] |
| UV/Vis Absorbance Maxima (λmax) | 310, 376, 689 nm | [5] |
Table 2: Optimizing Biliverdin Concentration for iRFP Fluorescence
The following data is adapted from a study on iRFP670 and iRFP713 expressed in mouse embryonic fibroblasts (MEFs). The fluorescence intensity was normalized to an EGFP co-reporter. This demonstrates the dose-dependent effect of exogenous biliverdin and the significant signal enhancement achieved by knocking out the Blvra gene.
| Cell Line | Exogenous Biliverdin (µM) | Normalized iRFP670 Intensity (Median, Arbitrary Units) | Normalized iRFP713 Intensity (Median, Arbitrary Units) |
| Wild-Type (WT) | 0 | ~1.0 | ~0.8 |
| Wild-Type (WT) | 6.25 | ~1.5 | ~1.5 |
| Wild-Type (WT) | 12.5 | ~2.0 | ~2.0 |
| Wild-Type (WT) | 25 | ~2.2 | ~2.5 |
| Blvra Knockout (-/-) | 0 | ~2.5 | ~3.5 |
| Blvra Knockout (-/-) | 25 | ~2.6 | ~4.5 |
Data adapted from Terai, K., et al. (2020).[1] Note: The intensity in Blvra knockout cells without added biliverdin is higher than in wild-type cells supplemented with 25 µM biliverdin, highlighting the efficacy of this genetic approach.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, light-blocking microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions and in a fume hood, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 25 mM stock, dissolve 15.48 mg in 1 mL of DMSO).
-
Vortex thoroughly until the solid is completely dissolved. The solution should be a clear, dark green color.
-
Aliquot the stock solution into single-use volumes in sterile, light-blocking tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: iRFP Imaging in Cultured Mammalian Cells
-
Cell Plating: Plate your iRFP-expressing cells onto a glass-bottom imaging dish or plate at a suitable density. Allow cells to adhere for 12-24 hours.
-
Biliverdin Supplementation:
-
Pre-warm your complete cell culture medium to 37°C.
-
Thaw an aliquot of your this compound DMSO stock solution.
-
Dilute the stock solution into the pre-warmed medium to achieve the final desired working concentration (e.g., add 1 µL of a 25 mM stock to 1 mL of medium for a final concentration of 25 µM). Mix gently but thoroughly.
-
Remove the old medium from your cells and replace it with the biliverdin-supplemented medium.
-
-
Incubation: Incubate the cells for 12-24 hours at 37°C in a CO₂ incubator to allow for biliverdin uptake and iRFP maturation.
-
Imaging Preparation:
-
Prepare a pre-warmed, phenol red-free imaging medium (e.g., FluoroBrite™ DMEM or PBS).
-
Carefully aspirate the biliverdin-containing medium from the cells.
-
Gently wash the cells twice with the pre-warmed imaging medium to remove background fluorescence from unbound biliverdin.
-
Add fresh, pre-warmed imaging medium to the cells.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for your iRFP variant (e.g., Excitation ~690 nm / Emission ~713 nm for iRFP713).
-
Include proper controls:
-
Negative Control: Wild-type cells (not expressing iRFP) treated with biliverdin to assess cellular autofluorescence.
-
Background Control: iRFP-expressing cells not treated with biliverdin to assess signal from endogenous biliverdin levels.
-
-
Mandatory Visualizations
Caption: Heme degradation pathway leading to the formation of biliverdin.
Caption: General experimental workflow for using biliverdin with iRFPs.
Caption: Troubleshooting decision tree for common fluorescence issues.
References
- 1. Biliverdin Reductase-A Deficiency Brighten and Sensitize Biliverdin-binding Chromoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Item - Fluorescent proteins for in vivo imaging, where's the biliverdin? - University of Tasmania - Figshare [figshare.utas.edu.au]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Biliverdin Dihydrochloride Activity
Welcome to the Technical Support Center for Biliverdin (B22007) Dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the effective use of biliverdin dihydrochloride in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on pH-dependent activity and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving this compound?
A1: For initial dissolution in aqueous solutions, a basic pH of > 9 is recommended. Once dissolved, the pH can be carefully adjusted down to 7.0 while maintaining solubility. For experiments at neutral or acidic pH, it is advisable to first prepare a concentrated stock solution in an organic solvent such as DMSO or DMF and then dilute it into the aqueous buffer of choice.[1][2]
Q2: My this compound solution is precipitating. What should I do?
A2: Precipitation upon addition to an aqueous buffer, especially at neutral or acidic pH, is a common issue due to the low aqueous solubility of biliverdin. To resolve this, first dissolve the this compound in a small amount of DMSO or DMF to create a concentrated stock solution. Then, slowly add the stock solution to your aqueous buffer while vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.
Q3: How does pH affect the antioxidant activity of biliverdin?
Q4: What is the relationship between biliverdin and biliverdin reductase, and how does pH play a role?
A4: Biliverdin is the substrate for the enzyme biliverdin reductase (BVR), which converts it to bilirubin (B190676), a potent antioxidant.[3] The activity of BVR is highly dependent on both pH and the cofactor used. With NADPH as the cofactor, the optimal pH for BVR activity is in the alkaline range (around 8.7).[3][4] In contrast, when using NADH as the cofactor, the optimal pH is neutral.[4] Therefore, the "optimal" pH for biliverdin's activity as a substrate is determined by the specific experimental conditions of the enzymatic assay.
Q5: How should I store my this compound solutions?
A5: Biliverdin is sensitive to light and oxidation. Stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Aqueous solutions are less stable and it is recommended to prepare them fresh for each experiment. Always protect solutions from light by using amber vials or wrapping containers in foil.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Low pH of the aqueous solvent. | For initial dissolution, use a basic aqueous solution (pH > 9.0). Alternatively, prepare a stock solution in DMSO or DMF. |
| Precipitation in Final Working Solution | Exceeding the solubility limit in the final buffer. | Prepare a more concentrated stock solution in an organic solvent and use a smaller volume for dilution into the final aqueous buffer. Ensure vigorous mixing during dilution. |
| Inconsistent Results in Biliverdin Reductase Assay | Suboptimal pH for the chosen cofactor. | Ensure the assay buffer pH is optimized for the cofactor being used (alkaline for NADPH, neutral for NADH).[4] |
| Color Fading or Change in Solution | Degradation of biliverdin due to light exposure or oxidation. | Prepare solutions fresh and protect them from light at all times. Purging the solvent with an inert gas (argon or nitrogen) can help minimize oxidation. |
| Low Antioxidant Activity Observed | Assay pH may be too acidic. | Based on data for bilirubin, consider performing antioxidant assays at a pH of 6.0 or higher to potentially enhance activity. |
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the pH-dependent properties of this compound.
| Parameter | pH Range | Observation | Reference |
| Aqueous Solubility | > 9.0 | Soluble for initial dissolution. | [1] |
| 7.0 - 9.0 | Remains soluble after initial dissolution at high pH. | [1] | |
| 7.2 (in PBS with 50% DMF) | Sparingly soluble (~0.5 mg/mL). | [2] | |
| Stability (Degradation Rate) | 7.0 vs 8.0 | Degradation rate increases as pH increases from 7 to 8. | [5] |
| Optimal Activity (as BVR substrate) | ~8.7 | With NADPH as a cofactor. | [3][4] |
| Neutral | With NADH as a cofactor. | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Neutral pH this compound Working Solution
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Conical tubes
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Add the desired volume of PBS (pH 7.4) to a conical tube.
-
While vortexing the PBS, slowly add the required volume of the this compound stock solution drop by drop to achieve the final desired concentration.
-
Continue vortexing for a few seconds to ensure the solution is homogenous.
-
Use the working solution immediately for your experiment.
-
Protocol 3: Spectrophotometric Determination of Biliverdin Concentration
-
Materials:
-
This compound solution
-
Spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Set the spectrophotometer to measure absorbance in the UV-Vis range.
-
Blank the spectrophotometer with the same solvent used to prepare the biliverdin solution.
-
Measure the absorbance of the biliverdin solution. Biliverdin has a characteristic maximum absorption peak at approximately 680 nm.[6]
-
The concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of biliverdin, b is the path length of the cuvette, and c is the concentration.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Simplified pathway of heme catabolism showing the role of biliverdin.
References
Validation & Comparative
A Comparative Guide to Biliverdin Dihydrochloride and Other Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research, the quest for potent and biologically relevant molecules is ever-evolving. Biliverdin (B22007) dihydrochloride (B599025), a key intermediate in the heme catabolic pathway, has garnered interest for its potential antioxidant properties. This guide provides an objective comparison of biliverdin dihydrochloride with other well-established antioxidants, supported by available experimental data and detailed methodologies.
The Antioxidant Role of Biliverdin
Biliverdin is a green tetrapyrrolic bile pigment produced from the breakdown of heme by the enzyme heme oxygenase.[1] While often considered a precursor to the more potent antioxidant bilirubin (B190676), biliverdin itself possesses intrinsic antioxidant capabilities.[2] Its primary mechanism of action is linked to the biliverdin-bilirubin redox cycle, a process where biliverdin is reduced to bilirubin by biliverdin reductase. Bilirubin then acts as a potent scavenger of reactive oxygen species (ROS), and in the process, is oxidized back to biliverdin, allowing the cycle to continue. However, the physiological significance of this cycle is a subject of ongoing debate.[3]
Comparative Antioxidant Capacity: A Data-Driven Overview
To provide a clear comparison, the following table summarizes the available quantitative data from common antioxidant assays. It is important to note that direct comparative values for this compound are not widely available in the literature. Therefore, data for its reduced form, bilirubin, is included to provide context for the antioxidant potential of the heme catabolism pathway. For comparison, values for well-known antioxidants such as Vitamin C, Trolox (a water-soluble analog of Vitamin E), and Quercetin are also presented.
| Antioxidant Assay | This compound | Bilirubin | Vitamin C (Ascorbic Acid) | Trolox | Quercetin |
| ORAC (µmol TE/g) | Data not available | Data not available | 128 - 133[4] | Standard | Data not available |
| DPPH IC50 (µg/mL) | Data not available | Data not available | 3.37 - 66.12[5][6] | Data not available | Data not available |
| ABTS TEAC (mmol/g) | Data not available | Data not available | Data not available | Standard | Data not available |
| CAA (µmol QE/100 µmol) | Data not available | Data not available | EC50: 67.5 µM[7] | Data not available | 100[8][9][10] |
Note: The lack of standardized, directly comparable quantitative data for biliverdin and bilirubin in these common assays highlights a gap in the current research landscape. The provided values for Vitamin C, Trolox, and Quercetin are for reference and may vary depending on the specific experimental conditions.
In-Depth Look at Experimental Methodologies
The following sections detail the protocols for the key antioxidant assays mentioned in this guide. These methodologies provide a framework for the quantitative assessment of antioxidant capacity.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4).
-
Prepare a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (AAPH), in the same buffer.
-
Prepare a series of concentrations of the antioxidant standard (Trolox) and the test compound (this compound).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the fluorescent probe solution to each well.
-
Add the antioxidant standard or test compound to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement and Analysis:
-
Immediately measure the fluorescence decay kinetically over a set period (e.g., 60-90 minutes) using a fluorescence microplate reader (Excitation: 485 nm, Emission: 520-528 nm).
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.[11][12]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). The concentration is typically around 0.1 mM.
-
Prepare a series of concentrations of the antioxidant standard (e.g., ascorbic acid) and the test compound.
-
-
Assay Procedure:
-
Add a specific volume of the DPPH solution to each test tube or well of a microplate.
-
Add varying concentrations of the test compound or standard to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Analysis:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of percent inhibition against concentration.[13]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the antioxidant standard (Trolox) and the test compound.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard to a microplate well.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the mixture for a specific time (e.g., 5-30 minutes).
-
-
Measurement and Analysis:
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HepG2 human liver cancer cells) to near confluency.
-
Seed the cells into a 96-well black microplate with a clear bottom.
-
-
Assay Procedure:
-
Treat the cells with various concentrations of the test compound or a standard antioxidant (e.g., quercetin) and the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Incubate the plate to allow for cellular uptake of the compounds and de-esterification of DCFH-DA to the non-fluorescent DCFH.
-
Induce oxidative stress by adding a peroxyl radical generator like AAPH.
-
-
Measurement and Analysis:
-
Immediately measure the fluorescence intensity over time using a microplate reader (Excitation: ~485 nm, Emission: ~538 nm). The oxidation of DCFH to the fluorescent DCF is monitored.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence curve. A reduction in fluorescence indicates antioxidant activity.
-
The results are often expressed as Quercetin Equivalents (QE).[8][9][10]
-
Visualizing the Heme Catabolic Pathway
The following diagram illustrates the conversion of heme to bilirubin, highlighting the central role of biliverdin.
References
- 1. Antioxidant activities of bile pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prooxidant and antioxidant activities of bilirubin and its metabolic precursor biliverdin: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ionbiotech.mx [ionbiotech.mx]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. dpph assay ic50: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting Biliverdin Dihydrochloride: A Comparative Framework
For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount to achieving reliable and reproducible experimental outcomes. Biliverdin (B22007) dihydrochloride (B599025), a key intermediate in heme metabolism with potent antioxidant and anti-inflammatory properties, is offered by several suppliers. This guide provides a framework for a comparative analysis of Biliverdin dihydrochloride from different commercial sources, empowering researchers to make informed decisions based on empirical data.
This guide outlines essential experimental protocols for evaluating the purity, stability, and biological activity of this compound. By following these standardized methods, researchers can generate comparative data to select the supplier that best meets the specific needs of their experimental setup.
Comparative Analysis of Supplier Specifications
A preliminary comparison can be made based on the product specifications provided by various suppliers. While not a substitute for in-house validation, this information provides a baseline for key product characteristics.
| Supplier | Purity Specification | Molecular Formula | Formula Weight ( g/mol ) | CAS Number | Storage Conditions |
| MedChemExpress | ≥98.0% | C₃₃H₃₆Cl₂N₄O₆ | 655.57 | 55482-27-4 | -20°C, 1 month; -80°C, 6 months[1] |
| MP Biomedicals | Information not readily available | C₃₃H₃₄N₄O₆·2HCl | 655.573 | 55482-27-4 | Information not readily available |
| Echelon Biosciences | Information not readily available | C₃₃H₃₄N₄O₆·2HCl | Not specified | Not specified | Information not readily available |
| Cayman Chemical | ≥95%[2] | C₃₃H₃₄N₄O₆ • HCl | 619.1[2][3] | 856699-18-8[2][3][4] | -20°C (≥4 years)[2] |
| Bertin Bioreagent | >95%[3] | C₃₃H₃₄N₄O₆ . HCl | 619.1[3] | 55482-27-4[5] | -20°C[3] |
Note: Discrepancies in CAS numbers and formula weights may exist between suppliers, potentially reflecting different salt forms or hydration states. Direct communication with the supplier is recommended to clarify these details.
Experimental Protocols for Comparative Evaluation
To conduct a thorough comparative analysis, the following experimental protocols are recommended.
Purity and Identity Verification
a) High-Performance Liquid Chromatography (HPLC)
An HPLC method can be employed to separate and quantify this compound from potential impurities.
-
Column: A reverse-phase C18 column (e.g., Newcrom R1, 2.1 x 150 mm, 3 µm, 100 Å) is suitable.[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a buffer such as ammonium (B1175870) acetate.[6]
-
Detection: An Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (ESI-MS) can be used for detection.[6]
-
Procedure:
-
Prepare stock solutions of this compound from each supplier in a suitable solvent (e.g., DMSO, DMF).[2][3]
-
Inject equal concentrations of each sample into the HPLC system.
-
Compare the chromatograms for the area of the main peak (representing Biliverdin) and the presence of any impurity peaks. Calculate the purity of each sample as the percentage of the main peak area relative to the total peak area.
-
b) UV-Vis Spectroscopy
The characteristic absorbance spectrum of Biliverdin can be used to confirm its identity and concentration.
-
Procedure:
-
Dissolve the this compound from each supplier in a suitable solvent (e.g., a 1:1 solution of DMF:PBS pH 7.2).[2]
-
Measure the absorbance spectrum from 250 nm to 750 nm.
-
Confirm the presence of characteristic absorbance maxima around 310, 376, and 689 nm.[2][3][4]
-
Use the Beer-Lambert law and a known extinction coefficient to compare the concentration of solutions prepared at the same weight/volume.
-
Stability Assessment
A stability study will determine the robustness of the compound from different suppliers under various storage conditions.
-
Conditions: Following the principles of ICH guidelines, samples should be stored under accelerated (e.g., 40°C/75% RH for 6 months) and long-term (e.g., 25°C/60% RH or 5°C for 12 months or longer) conditions.[7] Photostability should also be assessed by exposing samples to a controlled light source.[8]
-
Procedure:
-
Aliquot samples from each supplier into appropriate containers.
-
Store the aliquots under the different stability conditions.
-
At specified time points (e.g., 0, 3, 6, and 12 months), analyze the samples using the HPLC method described above to quantify the remaining Biliverdin and the formation of any degradation products.
-
Biological Activity Assay
The biological activity of Biliverdin can be assessed by measuring its ability to be converted to bilirubin (B190676) by the enzyme biliverdin reductase (BVR).
-
Principle: BVR reduces biliverdin to bilirubin, a reaction that can be monitored spectrophotometrically or fluorometrically.[9]
-
In Vitro Enzyme Activity Assay:
-
Prepare a reaction mixture containing a source of BVR (e.g., cell lysate), NADPH as a cofactor, and the this compound sample from each supplier as the substrate.
-
Monitor the decrease in absorbance at the wavelength corresponding to biliverdin or the increase in absorbance or fluorescence corresponding to bilirubin.[9]
-
A novel fluorescence-based method utilizing the UnaG protein, which fluoresces upon binding to bilirubin, offers a sensitive alternative to traditional absorbance-based assays.[9]
-
-
Cell-Based Assay:
-
Treat cells in culture (e.g., Hepa1c1c7 murine hepatic cells) with this compound from each supplier.[9]
-
After a suitable incubation period, measure the intracellular bilirubin content. This can be achieved by lysing the cells and performing the in vitro assay described above or by using the UnaG protein-based method for in-cell measurement.[9]
-
Visualizing Workflows and Pathways
To aid in the understanding of the experimental processes and the biological context of biliverdin, the following diagrams are provided.
By systematically applying these experimental protocols and analytical methods, researchers can generate robust, side-by-side comparisons of this compound from different suppliers. This empirical approach will facilitate the selection of the most suitable reagent, thereby enhancing the reliability and validity of future research findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Biliverdin (hydrochloride) - Applications - CAT N°: 19257 [bertin-bioreagent.com]
- 6. HPLC Method for Separation of Bilirubin and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. ema.europa.eu [ema.europa.eu]
- 9. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Biliverdin Dihydrochloride vs. Biliverdin Free Form: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biliverdin (B22007), a potent endogenous antioxidant and anti-inflammatory agent, is a product of heme catabolism. In research and development, it is commonly available as its dihydrochloride (B599025) salt to enhance solubility and stability. This guide explores the known characteristics of both forms, providing a framework for researchers to select the appropriate compound and design robust experiments. While quantitative comparisons of biological activity are sparse, the inherent differences in solubility and stability are critical factors that can influence experimental outcomes.
Physicochemical Properties: A Tale of Two Forms
The primary difference between biliverdin dihydrochloride and its free form lies in their salt versus free base nature, which directly impacts their solubility and stability.
| Property | This compound | Biliverdin (Free Form/Free Base) | Key Considerations for Researchers |
| Molecular Formula | C₃₃H₃₄N₄O₆ · 2HCl | C₃₃H₃₄N₄O₆ | The addition of two hydrochloride molecules increases the molecular weight of the dihydrochloride salt. |
| Solubility | Soluble in organic solvents such as DMSO and DMF (approx. 20 mg/mL).[1] Sparingly soluble in aqueous buffers.[1] To enhance aqueous solubility, it is often first dissolved in an organic solvent and then diluted in an aqueous buffer.[1] | Information on the solubility of the free base form is less explicitly documented in readily available literature. However, as a free acid, it is expected to have low solubility in neutral aqueous solutions. | The choice of solvent is critical for preparing stock solutions and ensuring bioavailability in in vitro and in vivo models. The use of organic solvents may have confounding effects on cellular assays. |
| Stability | Generally stable as a solid. In solution, it is sensitive to light and oxidation. Solutions in DMSO can be stored at -20°C for up to a month, with some sources suggesting stability for up to 6 months at -80°C. | As a free base, it is also susceptible to degradation by light and oxidation. | Proper storage and handling of both forms in solution are crucial to maintain their biological activity and ensure reproducibility of experimental results. Solutions should be freshly prepared and protected from light. |
Comparative Efficacy: An Evidence Gap
A direct, head-to-head comparison of the biological efficacy of this compound and its free form is not well-documented in peer-reviewed literature. Most studies refer to "biliverdin" without specifying the form used. It is plausible that the dihydrochloride salt is frequently used in research due to its commercial availability and improved handling characteristics.
The efficacy of either form is intrinsically linked to its ability to be delivered to the target site in a biologically active state. Therefore, the differences in solubility can significantly impact bioavailability in experimental systems. For instance, the higher solubility of the dihydrochloride form in certain solvents may lead to higher effective concentrations in in vitro assays, potentially resulting in a greater observed effect. However, the presence of the salt and the potential for altered pH in unbuffered solutions could also influence biological outcomes.
Key Signaling Pathways Modulated by Biliverdin
Biliverdin exerts its therapeutic effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments to evaluate the efficacy of different biliverdin forms.
-
Anti-inflammatory Pathway: Biliverdin has been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway, a key mediator of innate immunity and inflammation.[2][3][4] It can also promote the production of the anti-inflammatory cytokine IL-10 through the PI3K/Akt pathway.[3][4]
-
Antioxidant Response: Biliverdin is a potent antioxidant that can directly scavenge reactive oxygen species (ROS).[5][6] It is also a substrate for biliverdin reductase, which converts it to bilirubin, another powerful antioxidant, creating a potent antioxidant cycle.[6]
Experimental Protocols for Efficacy Assessment
The following are detailed methodologies for key experiments to compare the efficacy of this compound and its free form.
Antioxidant Capacity Assay (DPPH Radical Scavenging Activity)
This assay measures the ability of a compound to donate an electron or hydrogen to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), thus neutralizing it.
Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of this compound and biliverdin free form in an appropriate solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the test compounds in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds to the wells.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.
-
Anti-inflammatory Activity Assay (Nitric Oxide Scavenging Assay in Macrophages)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or biliverdin free form for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Measurement of Nitric Oxide:
-
Collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent system according to the manufacturer's instructions.
-
-
Calculation:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) can be determined.
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biliverdin - Wikipedia [en.wikipedia.org]
- 6. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Published Biliverdin Dihydrochloride Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported preclinical efficacy of Biliverdin (B22007) dihydrochloride (B599025), with a focus on its antioxidant, anti-inflammatory, and immunosuppressive properties. While direct independent replication studies are limited in the publicly available literature, this document synthesizes data from initial preclinical research to offer an objective overview. The information presented here is intended to guide further research and development by highlighting the existing evidence and the critical need for independent validation.
Mechanism of Action
Biliverdin dihydrochloride is a stable salt of biliverdin, a green tetrapyrrolic bile pigment and a potent antioxidant. It is an intermediate in the catabolism of heme, produced by the action of heme oxygenase (HO-1), and is subsequently converted to bilirubin (B190676) by biliverdin reductase (BVR).[1][2] The therapeutic effects of biliverdin are believed to be mediated through several mechanisms, including direct scavenging of reactive oxygen species (ROS) and modulation of inflammatory and immune signaling pathways.[1][3][4]
A key proposed mechanism is the "bilirubin-biliverdin cycle," where biliverdin is reduced to bilirubin, a potent antioxidant. Bilirubin can neutralize oxidants and is itself oxidized back to biliverdin, which can then be recycled back to bilirubin, thus amplifying the antioxidant effect.[4][5] However, the physiological significance of this cycle has been questioned, with some studies suggesting that bilirubin degradation is the predominant outcome when reacting with peroxyl radicals.[4]
Biliverdin has also been shown to exert anti-inflammatory effects by downregulating pro-inflammatory cytokines, such as those mediated by Toll-like receptor 4 (TLR-4), and stimulating the production of the anti-inflammatory cytokine IL-10.[1] In the context of immunology, biliverdin has been reported to have immunosuppressive properties, which are particularly relevant in the context of organ transplantation.[2][6]
Signaling Pathway of Biliverdin's Anti-inflammatory Action
Caption: Proposed signaling pathway for the anti-inflammatory effects of biliverdin.
Comparative Preclinical Data
While head-to-head independent replication studies are scarce, the following tables summarize available preclinical data on the efficacy of this compound and potential alternatives in various models.
Antioxidant Activity
| Compound | Assay | Model System | Key Findings | Reference |
| Biliverdin | Peroxyl radical scavenging | In vitro | Potent scavenger of hydroperoxyl radicals. | [4] |
| Bilirubin | Peroxyl radical scavenging | In vitro | More effective antioxidant than biliverdin in some contexts. | [7] |
| Mesobiliverdin IXα (MBV) | Not specified | In vitro/in vivo | Stated to have similar antioxidant capabilities to biliverdin. | [8][9] |
Anti-inflammatory Activity
| Compound | Model System | Key Findings | Reference |
| Biliverdin | Endotoxemia, microbial sepsis models | Reduced pro-inflammatory cytokines and cellular infiltration. | [3] |
| Biliverdin | In vitro (macrophages) | Inhibits TLR4 signaling and promotes IL-10 production. | [1][10] |
| Mesobiliverdin IXα (MBV) | Not specified | Proposed as a more readily available alternative with similar anti-inflammatory action to biliverdin. | [8][9] |
| Diclofenac (B195802) sodium | Carrageenan-induced paw edema in rats | Standard anti-inflammatory drug used as a positive control in preclinical studies. | [11] |
Immunosuppressive Activity (Transplantation)
| Compound | Model System | Key Findings | Reference |
| Biliverdin | Islet allograft transplantation | Improved graft survival and function. | [8] |
| Biliverdin | Not specified | Mediates protective effects in organ transplantation. | [2][6] |
| Mesobiliverdin IXα (MBV) | Pancreatic islet allograft transplantation | Showed potential for improving transplantation efficacy. | [8] |
| Cyclosporine, Tacrolimus (Calcineurin Inhibitors) | Liver Transplantation | Standard immunosuppressive agents, improved patient and graft survival. | [12] |
| CXCR1/2 inhibitors | Islet transplantation in mice | Preserved islet function and improved engraftment. | [13] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the independent replication of published findings. Below are generalized workflows for assessing the key therapeutic effects of this compound.
In Vitro Antioxidant Capacity Assessment
A common method to assess antioxidant capacity is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.
Generalized ABTS Assay Protocol:
-
Reagent Preparation: Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate.
-
Sample Preparation: Dissolve this compound and comparator compounds in an appropriate solvent to create a range of concentrations.
-
Reaction: Add the test compounds to the ABTS•+ solution.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 734 nm) after a set incubation time.
-
Calculation: Calculate the percentage inhibition of the ABTS•+ radical and determine the IC50 value (the concentration required to inhibit 50% of the radical).
In Vivo Anti-inflammatory Activity Assessment
The carrageenan-induced paw edema model in rodents is a standard method for evaluating acute anti-inflammatory activity.
Generalized Carrageenan-Induced Paw Edema Protocol:
-
Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to laboratory conditions.
-
Compound Administration: Administer this compound, a vehicle control, and a positive control (e.g., diclofenac sodium) orally or via injection.
-
Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume or thickness at various time points after carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Experimental Workflow for Comparing Immunomodulatory Compounds
Caption: A generalized workflow for preclinical comparison of immunomodulatory compounds.
Discussion and Future Directions
The available preclinical evidence suggests that this compound possesses significant antioxidant, anti-inflammatory, and immunosuppressive properties. These findings have generated interest in its potential as a therapeutic agent for a range of conditions, including organ transplantation, inflammatory diseases, and conditions associated with oxidative stress.
However, a critical gap in the current body of research is the lack of direct, independent replication studies. The majority of the data comes from initial, exploratory studies. To advance the clinical translation of this compound, rigorous and systematic preclinical studies are essential. These should include:
-
Head-to-head comparisons with existing therapeutic agents and other novel compounds.
-
Standardized and well-documented protocols to ensure reproducibility.
-
Studies in multiple, diverse preclinical models to assess the robustness of the findings.
-
Dose-response studies to establish optimal therapeutic windows.
-
Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of the compound.
Furthermore, the development of a more readily available and scalable alternative like Mesobiliverdin IXα warrants further investigation and direct comparison with biliverdin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic applications of bilirubin and biliverdin in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. researchgate.net [researchgate.net]
- 7. Prooxidant and antioxidant activities of bilirubin and its metabolic precursor biliverdin: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Alternative to Biliverdin, Mesobiliverdin IXα and Mesobiliverdin-Enriched Microalgae: A Review on the Production and Applications of Mesobiliverdin-Related Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-vitro antioxidant, in-vivo anti-inflammatory, and acute toxicity study of Indonesian propolis capsule from Tetragonula sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review on immunosuppression in liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Strategies in Intrahepatic Islet Transplantation: A Comparative Study in Preclinical Models [pubmed.ncbi.nlm.nih.gov]
Specificity of Biliverdin Dihydrochloride's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of Biliverdin (B22007) dihydrochloride (B599025) and its primary alternative, Mesobiliverdin IXα (MBV). The objective is to assess the specificity of Biliverdin dihydrochloride's actions, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate compound for their studies.
Executive Summary
Biliverdin and its derivatives are gaining increasing attention for their potent antioxidant and anti-inflammatory properties. While this compound is a commonly used salt in research due to its commercial availability, understanding its specific biological effects in comparison to other forms, such as the free acid or the naturally occurring analog Mesobiliverdin IXα (MBV), is crucial for the accurate interpretation of experimental results.
This guide reveals that while both Biliverdin and MBV act as substrates for biliverdin reductase A (BVRA) and are anticipated to share similar downstream signaling effects, emerging evidence suggests potential differences in their potency and efficacy. This comparison focuses on their roles in key inflammatory and antioxidant pathways, providing a framework for informed decision-making in experimental design.
Comparative Data on Biological Activity
The following table summarizes the available quantitative data comparing the biological activities of Biliverdin and Mesobiliverdin IXα. It is important to note that direct comparative studies between this compound and other forms are limited. The data presented here is primarily for Biliverdin IXα, the parent compound of the dihydrochloride salt.
| Biological Effect | Compound | Concentration | Result | Source |
| Pancreatic Islet Cell Survival | Biliverdin IXα | 1 µM | 35.5% increase in survival | [1][2] |
| Mesobiliverdin IXα | 1 µM | 86.7% increase in survival | [1][2] | |
| BVRA Substrate Activity | Biliverdin IXα | Not specified | Good substrate | [1][2] |
| Mesobiliverdin IXα | Not specified | Equally good substrate | [1][2] | |
| Antioxidant Activity | Biliverdin | Not specified | Potent scavenger of hydroperoxyl radicals | |
| Bilirubin (product of Biliverdin reduction) | Not specified | More efficient antioxidant than Biliverdin | [3] | |
| Anti-inflammatory Activity | Biliverdin | Not specified | Suppresses pro-inflammatory gene expression via BVRA | [1] |
| Mesobiliverdin IXα | Not specified | Exerts anti-inflammatory action via BVRA | [4] |
Note: The enhanced potency of Mesobiliverdin IXα in the pancreatic islet survival model at the same concentration suggests a potential for greater specificity or efficacy in certain biological contexts. The lack of direct comparative data for this compound highlights a critical knowledge gap.
Key Signaling Pathways and Experimental Workflows
The biological effects of biliverdin and its analogs are primarily mediated through the activity of Biliverdin Reductase A (BVRA) and their intrinsic antioxidant properties. Below are diagrams illustrating the key signaling pathways and a general workflow for comparing the specificity of these compounds.
Heme Catabolism and Biliverdin's Role
References
Dose-Response Comparison: Biliverdin Dihydrochloride vs. Sulforaphane in Nrf2/HO-1 Pathway Activation
Published: December 9, 2025
This guide provides an objective comparison of the dose-dependent effects of Biliverdin (B22007) dihydrochloride (B599025) and Sulforaphane (SFN), a well-characterized Nrf2 inducer, on the activation of the Keap1-Nrf2 signaling pathway. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, inducing the expression of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1).[1][2][3] Sulforaphane, an isothiocyanate derived from cruciferous vegetables, is a potent activator of this pathway and is frequently used as a positive control in research.[4][5] Biliverdin, a product of the HO-1-catalyzed degradation of heme, also participates in cytoprotective signaling, including the modulation of the Nrf2/HO-1 axis.[6][7]
This document is intended for researchers, scientists, and drug development professionals investigating cellular stress responses and novel therapeutic agents targeting the Nrf2 pathway.
The Keap1-Nrf2/HO-1 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the proteasome.[4][8] Upon exposure to oxidative stress or electrophilic inducers like Sulforaphane, critical cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation.[1] Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][9] This binding initiates the transcription of numerous protective genes, including HMOX1 (encoding HO-1), NQO1, and genes involved in glutathione (B108866) synthesis, thereby bolstering the cell's antioxidant defenses.[8][10][11] The induction of HO-1 leads to the breakdown of heme into biliverdin, free iron, and carbon monoxide, all of which have signaling roles.[11][12]
Dose-Response Comparison Data
The following table summarizes the effective concentrations and observed effects of Biliverdin dihydrochloride and Sulforaphane on key readouts of Nrf2 pathway activation. Data has been compiled from multiple studies, and direct comparison should be considered in the context of the varied experimental systems (e.g., cell types, treatment durations).
| Parameter Measured | This compound | Sulforaphane (SFN) | Cell System / Notes |
| Nrf2 Nuclear Translocation | Increased nuclear accumulation observed.[13] | Rapid increase in nuclear Nrf2 levels.[14][15] | SH-SY5Y neuroblastoma cells (Biliverdin); rLECs (SFN). |
| HO-1 Expression (mRNA/Protein) | Dose-dependently increases HO-1 protein levels.[16] Part of an adaptive response to oxidative stress.[13] | Dose-dependent increase in HO-1 mRNA and protein.[14][17] Significant induction seen at 0.3 - 3.0 µM.[17] | Mouse hepatocytes (Bilirubin, the metabolite of Biliverdin); Astrocytes (SFN). |
| NQO1 Expression (mRNA) | Induces NQO1 mRNA expression.[13] | Substantially increased by concentrations as low as 0.1 µM.[10] | SH-SY5Y cells (Biliverdin); Jurkat T cells (SFN). |
| ARE-Luciferase Reporter Activity | Stimulated transcriptional induction of ARE-GFP reporter.[13] | Dose-dependent activation.[4][17] EC50 values vary by cell type, often in the low µM range. | SH-SY5Y cells (Biliverdin); Astrocytes, AREc32 cells (SFN).[17][18] |
| Cell Viability (IC50) | IC50 of 247.4 µM (MCF-7) and 168.9 µM (MDA-MB-468) after 24h, suggesting apoptosis at high concentrations.[19] | High concentrations can be cytotoxic and pro-oxidant.[15] | Breast cancer cell lines (Biliverdin); BEAS-2B cells (SFN). |
Experimental Workflow
The diagram below outlines a typical workflow for comparing the dose-response effects of this compound and Sulforaphane on Nrf2 pathway activation in a cell-based assay format.
Detailed Experimental Protocols
ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to induce the transcriptional activity of Nrf2.[20][21] It utilizes a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter.[18][22]
-
Cell Seeding: Seed ARE-luciferase reporter cells (e.g., AREc32, a stable MCF7 line, or transfected HepG2) in a 96-well white, clear-bottom plate at a density of 20,000-40,000 cells per well.[18][23] Allow cells to attach by incubating for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and Sulforaphane in the appropriate growth medium. Remove the old medium from the cells and add the medium containing the vehicle control, positive control (SFN), or test compound. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic (typically ≤ 0.5%).[23]
-
Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO₂ to allow for Nrf2 activation and reporter gene expression.[21][22]
-
Lysis and Signal Detection: Equilibrate the plate and a commercial luciferase assay reagent (e.g., Promega Steady-Glo) to room temperature. Add the reagent to each well as per the manufacturer's instructions. Incubate for 10-30 minutes, protected from light, to ensure complete cell lysis and signal stabilization.[23]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold induction by dividing the relative light units (RLU) of treated wells by the average RLU of the vehicle control wells.[23] Plot the dose-response curve to determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the relative mRNA expression of Nrf2 target genes such as HMOX1 and NQO1.
-
Cell Culture and Treatment: Seed cells (e.g., HepG2, BEAS-2B) in 6-well or 12-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Biliverdin or Sulforaphane for a predetermined time (e.g., 6-24 hours).[23]
-
RNA Isolation: Wash cells with PBS and lyse them using a suitable lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Kit, QIAGEN). Purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Generate cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., Quantitect Reverse Transcription Kit).[24]
-
qPCR Reaction: Prepare the qPCR reaction mix in a 96-well qPCR plate by combining a SYBR Green Master Mix, forward and reverse primers for the target gene (HMOX1, NQO1) and a housekeeping gene (GAPDH, ACTB), and the diluted cDNA template.[23][25]
-
Data Acquisition: Run the reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[26]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The expression level of the target gene is normalized to the housekeeping gene and then expressed as a fold change relative to the vehicle-treated control.[25]
Western Blotting for Protein Expression Analysis
This method is used to detect and quantify the protein levels of Nrf2 (in nuclear extracts) and HO-1 (in whole-cell lysates).[3][27]
-
Cell Lysis and Protein Extraction: After treatment, wash cells with ice-cold PBS. For whole-cell lysates, lyse cells in RIPA buffer with protease and phosphatase inhibitors. For nuclear extracts, use a nuclear/cytoplasmic extraction kit (e.g., NE-PER™ Kit, Thermo Scientific).[28][29]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[23][28]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-12% SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23][28]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[28]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-Nrf2, anti-HO-1) overnight at 4°C.[28][30]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Perform densitometric analysis using software like ImageJ. Normalize the band intensity of the target protein to a loading control (e.g., β-actin, GAPDH for whole-cell lysates; Histone H3 for nuclear extracts).[27][28] Express results as a fold change compared to the vehicle control.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Inducers of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nutrigenomicmedicine.com [nutrigenomicmedicine.com]
- 6. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biliverdin as a disease-modifying agent: An integrated viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nrf2 Activator, tBHQ, Differentially Affects Early Events Following Stimulation of Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heme Oxygenase-1: Its Therapeutic Roles in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bilirubin mediated oxidative stress involves antioxidant response activation via Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sulforaphane Induces Antioxidative and Antiproliferative Responses by Generating Reactive Oxygen Species in Human Bronchial Epithelial BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of Nrf2/HO-1 signaling pathway exacerbates cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. cdn.origene.com [cdn.origene.com]
- 27. researchgate.net [researchgate.net]
- 28. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 29. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
Safety Operating Guide
Proper Disposal of Biliverdin Dihydrochloride in a Laboratory Setting
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. While biliverdin (B22007) dihydrochloride (B599025) is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is essential to adhere to established laboratory protocols for chemical waste management.[1] This guide provides a step-by-step procedure for the proper disposal of biliverdin dihydrochloride, intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While some safety data sheets (SDS) indicate no special measures are required, it is best practice in a laboratory setting to handle all chemicals with a degree of caution.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves to prevent skin contact.[2]
-
Eye Protection: Use safety glasses or goggles.[2]
-
Lab Coat: A standard lab coat or other protective clothing should be worn.[2][3]
-
Respiratory Protection: If there is a risk of dust formation, handle the material in a well-ventilated area or a fume hood to avoid inhalation.[2][3]
Summary of Disposal and Safety Data
The following table summarizes key information for the safe handling and disposal of this compound.
| Parameter | Information | Citations |
| GHS Classification | Not classified as a hazardous substance | [1][3] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Environmental Hazard | Water Hazard Class 1 (Self-assessment): Slightly hazardous for water | |
| Primary Disposal Route | Chemical waste collection program; consult institutional and local regulations | [3][4] |
| Prohibited Disposal | Do not allow to enter sewers, surface water, or ground water | [1][5] |
| Container Disposal | Empty containers should have labels defaced and be disposed of according to official regulations | [4] |
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the compliant disposal of this compound.
Step 1: Waste Classification and Segregation Chemical waste generators must determine if a discarded chemical is classified as hazardous waste under local, regional, and national regulations.[3] As a best practice, treat all chemical waste as hazardous until confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[4] Do not mix this compound with other chemical waste unless compatibility has been verified.
Step 2: Containerization and Labeling
-
Place the waste this compound into a chemically compatible, leak-proof container.[6][7]
-
Ensure the container is clearly and accurately labeled. The label should include the chemical name ("this compound"), concentration (if in solution), and any relevant hazard warnings.
-
Keep the waste container securely closed when not in use.[8]
Step 3: Storage of Chemical Waste
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8]
-
This area should be at or near the point of generation and under the control of laboratory personnel.[6]
-
Do not store with incompatible chemicals.[6]
Step 4: Arrange for Chemical Waste Pickup
-
Contact your institution's EHS or hazardous waste collection program to schedule a pickup.[4][8]
-
Do not transport hazardous wastes to central storage facilities yourself; this should be done by trained EHS staff.[4]
Step 5: Disposal of Empty Containers
-
Once a container of this compound is empty, deface or remove all chemical labels.[4]
-
Dispose of the uncleaned, empty packaging according to official regulations, which may differ from regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. mpbio.com [mpbio.com]
- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. danielshealth.com [danielshealth.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Biliverdin dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Biliverdin dihydrochloride (B599025) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
I. Personal Protective Equipment (PPE)
When handling Biliverdin dihydrochloride, a comprehensive approach to personal protection is necessary to minimize exposure. While some safety data sheets (SDS) indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), others advise treating it as potentially harmful and note that it may cause skin, eye, and respiratory irritation[1]. Therefore, a conservative approach to PPE is recommended.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves are recommended for incidental contact. For extended contact or handling larger quantities, consider double-gloving or using gloves with greater chemical resistance. | Nitrile gloves offer good resistance to a variety of chemicals and are less likely to cause allergies than latex[2][3]. Since no specific glove material has been tested for this compound, nitrile provides a reliable first line of defense[4]. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are mandatory. For operations with a higher risk of splashes or dust generation, chemical safety goggles or a full-face shield should be used[1][5]. | To prevent eye contact with the powder, which could cause serious irritation[1]. |
| Body Protection | A standard laboratory coat should be worn at all times. For tasks involving larger quantities, a chemical-resistant apron is advised. | To protect skin from accidental spills and contamination[1][6]. |
| Respiratory Protection | Generally not required if work is conducted in a well-ventilated area or a fume hood[4]. If weighing or handling large quantities of powder outside of a ventilated enclosure, a NIOSH-approved N95 respirator may be necessary to prevent inhalation of dust[1]. | To avoid potential respiratory tract irritation from airborne particles[1]. |
II. Operational Plan: Step-by-Step Handling Procedures
Following a systematic workflow is essential to minimize the risk of exposure and contamination when working with this compound.
A. Preparation and Weighing:
-
Designated Area: Conduct all handling of powdered this compound in a designated area, preferably within a chemical fume hood or a powder weighing station to control dust[1][7].
-
Gather Materials: Before starting, ensure all necessary equipment is within reach, including spatulas, weigh boats, solvent for dissolution, and waste containers.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully transfer the desired amount of powder from the storage container to a weigh boat. Avoid creating dust by using gentle motions. Do not pour the powder directly from the bottle[7].
-
Dissolving: If preparing a solution, add the solvent to the powder slowly to avoid splashing. This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF)[8][9].
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. Lab Glove Selection | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. crystalgen.com [crystalgen.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. aps.anl.gov [aps.anl.gov]
- 9. jk-sci.com [jk-sci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
